molecular formula C8H5N3 B1335409 3-(Cyanomethyl)picolinonitrile CAS No. 5912-34-5

3-(Cyanomethyl)picolinonitrile

Cat. No.: B1335409
CAS No.: 5912-34-5
M. Wt: 143.15 g/mol
InChI Key: OAZZLWZPBSJOKZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)picolinonitrile is a high-purity chemical compound offered for research and development purposes. It is a versatile synthetic building block characterized by its nitrile functional groups, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers may utilize this compound in the construction of more complex heterocyclic structures, such as picolinamide derivatives or fused pyridines, which are common scaffolds in pharmaceutical and agrochemical discovery. Its potential applications extend to the synthesis of ligands for catalytic systems or as a precursor in material science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for informational purposes and requires verification by qualified chemical professionals. Handling should adhere to all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyanomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZLWZPBSJOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405429
Record name 3-(cyanomethyl)picolinonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-34-5
Record name 3-(cyanomethyl)picolinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)pyridine-2-carbonitrile
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Foundational & Exploratory

3-(Cyanomethyl)picolinonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 3-(Cyanomethyl)picolinonitrile.

Chemical Identity and Nomenclature

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Common Name This compoundN/A
Systematic IUPAC Name 3-(Cyanomethyl)pyridine-2-carbonitrileDeduced from nomenclature rules
CAS Number 5912-34-5[1][2][3][4]
Molecular Formula C₈H₅N₃N/A
SMILES N#CCc1cccnc1C#NN/A
Chinese Name 3-(氰基甲基)-2-氰基吡啶 (3-(cyanomethyl)-2-cyanopyridine)[1]

The systematic IUPAC name for this compound is 3-(Cyanomethyl)pyridine-2-carbonitrile . This name is derived from the parent heterocycle, pyridine. The "-carbonitrile" suffix indicates the presence of a nitrile group (-C≡N) on the pyridine ring. The locant "2-" specifies that the nitrile group is attached to the second position of the pyridine ring. The term "picolinonitrile" is a common name for pyridine-2-carbonitrile.[5] The substituent at the third position is a cyanomethyl group (-CH₂C≡N), which is denoted by the prefix "3-(Cyanomethyl)".

Chemical Structure

The chemical structure of this compound consists of a central pyridine ring. A nitrile functional group is attached to the second carbon atom of the ring, and a cyanomethyl group is bonded to the third carbon atom.

Caption: Chemical structure of 3-(Cyanomethyl)pyridine-2-carbonitrile.

References

3-(Cyanomethyl)picolinonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Cyanomethyl)picolinonitrile, a key heterocyclic intermediate. This document details its chemical identity, molecular weight, and relevant data for its application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Data

CAS Number: 5912-34-5 Molecular Formula: C₈H₅N₃ Molecular Weight: 143.148 g/mol

PropertyValue
CAS Number 5912-34-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.148 g/mol

Synthesis and Experimental Protocols

A general understanding of the synthesis of related cyanomethylpyridine compounds can be informative. For instance, the synthesis of 2-cyano-3-methylpyridine often starts from 3-picoline. One industrial method involves the ammoxidation of 3-picoline, where it is reacted with ammonia and oxygen over a catalyst to form 3-cyanopyridine, which can then be further functionalized. Another approach involves the oxidation of 3-picoline to its N-oxide, followed by reactions to introduce the cyano and cyanomethyl groups.

Logical Synthesis Workflow:

A plausible synthetic pathway for this compound could involve the following logical steps, starting from the readily available precursor, 3-picoline.

G cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_cyanation Ring Cyanation cluster_final Final Product 3-Picoline 3-Picoline 3-Picoline N-oxide 3-Picoline N-oxide 3-Picoline->3-Picoline N-oxide Oxidation 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine 3-Picoline N-oxide->3-(Chloromethyl)pyridine Chlorination 3-Pyridineacetonitrile 3-Pyridineacetonitrile 3-(Chloromethyl)pyridine->3-Pyridineacetonitrile Cyanation 2-Cyano-3-pyridineacetonitrile N-oxide 2-Cyano-3-pyridineacetonitrile N-oxide 3-Pyridineacetonitrile->2-Cyano-3-pyridineacetonitrile N-oxide Oxidation & Cyanation This compound This compound 2-Cyano-3-pyridineacetonitrile N-oxide->this compound Deoxygenation

Caption: Plausible synthetic pathway for this compound.

Physicochemical Properties and Spectral Data

Detailed experimental data for this compound is scarce in publicly accessible databases. However, data for the closely related compound, 3-(Cyanomethyl)pyridine (CAS 6443-85-2), can provide some insights into its expected properties.

Properties of 3-(Cyanomethyl)pyridine:

PropertyValue
Appearance Light yellow to dark yellow liquid
Density 1.1 ± 0.1 g/cm³
Boiling Point 275.4 ± 0.0 °C at 760 mmHg
Flash Point 98.3 ± 0.0 °C
Refractive Index 1.533

Note: This data is for a related compound and should be used as an estimation only.

Spectroscopic data is crucial for the identification and characterization of this compound. While a dedicated spectrum for this specific compound is not available, the expected spectral features can be inferred from its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibrations of the two nitrile groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show signals corresponding to the protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons of the cyanomethyl group. The chemical shifts of the aromatic protons would be in the downfield region (typically δ 7.0-9.0 ppm).

    • ¹³C NMR: The spectrum would display signals for the carbons of the pyridine ring and the cyanomethyl group, including two distinct signals for the nitrile carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 143.15.

Applications in Research and Drug Development

Picolinonitrile and cyanopyridine derivatives are significant building blocks in medicinal chemistry and agrochemical synthesis. The presence of two nitrile groups and a pyridine ring in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds.

Nitrile-containing compounds have been successfully incorporated into a wide range of pharmaceuticals, acting as crucial pharmacophores that can enhance binding affinity to biological targets. The pyridine moiety is also a common feature in many drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.

Derivatives of cyanopyridine are known to exhibit a range of biological activities, including potential as anti-inflammatory and antimicrobial agents. For instance, a related compound, 3-(Cyanomethyl)pyridine, serves as an intermediate in the synthesis of the fungicide Pyrifenox[2]. This highlights the potential of the picolinonitrile scaffold in the development of bioactive molecules.

Potential Research Applications:

  • Scaffold for Library Synthesis: The reactive nitrile groups can be transformed into various functional groups (e.g., amines, carboxylic acids, tetrazoles), making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

  • Precursor to Fused Heterocycles: The cyanomethyl and cyano groups can participate in cyclization reactions to form fused heterocyclic systems, which are often privileged structures in drug discovery.

  • Investigation of Biological Activity: The compound itself could be screened for various biological activities, given the known pharmacological relevance of the cyanopyridine core.

Experimental Workflow for Preliminary Biological Screening:

G cluster_start Compound Preparation cluster_screening In Vitro Screening cluster_evaluation Lead Identification cluster_final Candidate Selection Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary Assay Primary Assay Characterization->Primary Assay Dose-Response Dose-Response Primary Assay->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Hit-to-Lead Hit-to-Lead Selectivity Profiling->Hit-to-Lead ADMET Profiling ADMET Profiling Hit-to-Lead->ADMET Profiling In Vivo Studies In Vivo Studies ADMET Profiling->In Vivo Studies

Caption: Workflow for evaluating the biological potential of new compounds.

References

An In-depth Technical Guide to 3-(Cyanomethyl)picolinonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the synthesis, comprehensive properties, and biological activity of 3-(Cyanomethyl)picolinonitrile (CAS No. 5912-34-5) is exceptionally limited. This guide compiles the available data for the target compound and supplements it with information on closely related compounds and general principles to provide a foundational understanding for research and development purposes. All information not directly attributed to this compound should be considered as a theoretical reference.

Introduction

This compound, with the chemical formula C₈H₅N₃, is a dinitrile derivative of pyridine. The presence of two nitrile groups and a pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The cyanopyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial effects. This guide aims to provide a thorough overview of the known synthesis and properties of this compound, alongside a discussion of the potential of the broader class of cyanopyridine derivatives in drug development.

Synthesis of this compound and Related Compounds

A detailed synthetic protocol for a structurally related compound, 2-chloro-3-(cyanomethyl)pyridine, has been described in the patent literature and may offer insights into a potential synthetic strategy for this compound[2]. The synthesis involves a multi-step process starting from 3-bromopyridine[2].

Experimental Protocol for a Related Compound: Synthesis of 2-Chloro-3-(cyanomethyl)pyridine

The following protocol is for the synthesis of 2-chloro-3-(cyanomethyl)pyridine and is provided as a reference for a potential synthetic approach to related cyanomethylated pyridines[2].

Step 1: Synthesis of 3-(Cyanomethyl)pyridine 3-Bromopyridine is reacted with acetonitrile in the presence of potassium amide (KNH₂) to yield 3-(cyanomethyl)pyridine[2].

Step 2: Synthesis of 3-(Cyanomethyl)pyridine N-oxide The 3-(cyanomethyl)pyridine is then oxidized using hydrogen peroxide to form 3-(cyanomethyl)pyridine N-oxide[2].

Step 3: Synthesis of 2-Chloro-3-(cyanomethyl)pyridine Finally, the 3-(cyanomethyl)pyridine N-oxide is treated with phosphorus oxychloride in dichloromethane to yield 2-chloro-3-(cyanomethyl)pyridine[2].

It is important to note that this chlorination step may produce a mixture of isomers, including 4-chloro-3-(cyanomethyl)pyridine and 2-chloro-5-(cyanomethyl)pyridine, which can complicate purification[2].

Synthesis of 2-Chloro-3-(cyanomethyl)pyridine 3-Bromopyridine 3-Bromopyridine 3-(Cyanomethyl)pyridine 3-(Cyanomethyl)pyridine 3-Bromopyridine->3-(Cyanomethyl)pyridine Step 1 Acetonitrile Acetonitrile Acetonitrile->3-(Cyanomethyl)pyridine KNH2 KNH2 KNH2->3-(Cyanomethyl)pyridine 3-(Cyanomethyl)pyridine N-oxide 3-(Cyanomethyl)pyridine N-oxide 3-(Cyanomethyl)pyridine->3-(Cyanomethyl)pyridine N-oxide Step 2 H2O2 H2O2 H2O2->3-(Cyanomethyl)pyridine N-oxide 2-Chloro-3-(cyanomethyl)pyridine 2-Chloro-3-(cyanomethyl)pyridine 3-(Cyanomethyl)pyridine N-oxide->2-Chloro-3-(cyanomethyl)pyridine Step 3 POCl3 POCl3 POCl3->2-Chloro-3-(cyanomethyl)pyridine

A potential multi-step synthesis of 2-chloro-3-(cyanomethyl)pyridine.

Physicochemical and Spectral Properties

Physicochemical Properties

The available quantitative data for this compound is limited. The table below summarizes the known properties. For comparison, data for the related compound 3-(cyanomethyl)pyridine is also included.

PropertyThis compound3-(Cyanomethyl)pyridine
CAS Number 5912-34-56443-85-2[3]
Molecular Formula C₈H₅N₃C₇H₆N₂[3]
Molecular Weight 143.15 g/mol 118.14 g/mol [3]
Boiling Point 343 °C at 760 mmHg275.4 ± 0.0 °C at 760 mmHg[3]
Flash Point 120.2 °C98.3 ± 0.0 °C[3]
Density Not Available1.1 ± 0.1 g/cm³[3]
Vapor Pressure Not Available0.0 ± 0.5 mmHg at 25°C[3]
Refractive Index Not Available1.533[3]
Spectral Properties

Specific spectral data for this compound are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of the two nitrile groups. The presence of the aromatic pyridine ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum would likely show signals for the aromatic protons on the pyridine ring in the downfield region (δ 7.0-9.0 ppm). A singlet for the methylene (-CH₂-) protons would be expected, likely in the range of δ 3.5-4.5 ppm, deshielded by the adjacent nitrile and pyridine ring.

  • ¹³C NMR: The carbon spectrum would show signals for the two nitrile carbons in the range of δ 115-125 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon would likely be observed in the δ 20-30 ppm range.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 143.15. Fragmentation patterns would likely involve the loss of HCN and other fragments from the pyridine ring.

Characterization_Workflow cluster_synthesis Synthesis cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Identification cluster_biological Biological Evaluation Synthesized_Compound This compound Purity Purity (HPLC, GC) Synthesized_Compound->Purity IR IR Spectroscopy Synthesized_Compound->IR In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity) Synthesized_Compound->In_Vitro_Assays Melting_Point Melting Point Purity->Melting_Point Solubility Solubility Melting_Point->Solubility NMR NMR (1H, 13C) IR->NMR MS Mass Spectrometry NMR->MS Target_Identification Target Identification In_Vitro_Assays->Target_Identification Mechanism_of_Action Mechanism of Action Target_Identification->Mechanism_of_Action

A general workflow for the characterization of a novel compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the cyanopyridine scaffold is of significant interest in drug discovery. The nitrile group can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets. Furthermore, it can serve as a bioisostere for other functional groups.

Derivatives of cyanopyridine have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Activity: Many cyanopyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

  • Antimicrobial Activity: The cyanopyridine moiety is present in compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition: The nitrile group can interact with the active sites of various enzymes, leading to their inhibition.

The presence of two nitrile groups in this compound may offer unique opportunities for molecular interactions and could be a starting point for the design of novel therapeutic agents. Further research is required to explore the biological potential of this compound.

References

3-(Cyanomethyl)picolinonitrile: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of 3-(cyanomethyl)picolinonitrile, a heterocyclic nitrile of interest in pharmaceutical and chemical research. Due to a notable absence of comprehensive public data, this document provides a detailed framework for determining the solubility and stability of this compound. It outlines standardized experimental protocols based on international guidelines for researchers and drug development professionals. The guide includes templates for data presentation and visual workflows to ensure a systematic and robust characterization of this compound, facilitating its potential development and application.

Introduction

This compound, with the IUPAC name 3-(cyanomethyl)-2-pyridinecarbonitrile, is a solid chemical compound.[1] Its characterization is essential for any application in drug discovery and development, where solubility and stability are fundamental parameters influencing bioavailability, formulation, and shelf-life. This guide provides the necessary protocols to establish these key attributes in a scientifically rigorous manner.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, some basic properties have been identified.

PropertyDataSource
IUPAC Name 3-(cyanomethyl)-2-pyridinecarbonitrileSigma-Aldrich
Physical Form SolidSigma-Aldrich[1]
Purity ~95%Sigma-Aldrich[1]
Storage Ambient StorageSigma-Aldrich[1]

Solubility Determination Protocols

The solubility of a compound is a critical factor for its absorption and distribution. The following protocols are recommended for determining the solubility of this compound in various relevant media.

Thermodynamic Solubility in Aqueous Media

This protocol, based on the OECD Guideline for Testing of Chemicals, Test No. 105, is designed to determine the saturation concentration of the compound in water.[2][3][4]

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing purified water (e.g., pH 5.0, 7.0, and 9.0 buffers to assess pH-dependent solubility).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Record the solubility in mg/mL and mol/L.

Workflow for Thermodynamic Solubility Testing

G A Add excess this compound to aqueous buffer B Equilibrate at constant temperature (e.g., 25°C, 37°C) with shaking A->B C Filter supernatant to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D E Record solubility data D->E G cluster_0 Stress Conditions A Acid Hydrolysis (HCl) F Analyze by Stability-Indicating HPLC Method A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Identify Degradation Products and Pathways F->G

References

Potential Applications of 3-(Cyanomethyl)picolinonitrile in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(Cyanomethyl)picolinonitrile is a readily available starting material, however, its direct applications in published organic synthesis literature are not extensively documented. This guide therefore explores the potential applications of this versatile molecule based on the known reactivity of its constituent functional groups: an activated methylene group, a pyridine ring, and two nitrile moieties. The experimental protocols and quantitative data presented herein are illustrative and derived from analogous reactions reported for structurally similar compounds.

Introduction

This compound possesses a unique combination of reactive sites, making it a promising, yet underexplored, building block in synthetic organic chemistry. The presence of an activated methylene group flanked by a pyridyl and a cyano group, along with a second nitrile functionality on the pyridine ring, opens avenues for a variety of chemical transformations. This technical guide will delve into the potential synthetic utility of this compound in key organic reactions, providing a theoretical framework and practical guidance for its application in the synthesis of diverse heterocyclic compounds and other valuable organic molecules. The exploration of these potential applications could lead to the discovery of novel molecular scaffolds for drug discovery and materials science.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from an activated methylene nitrile, a carbonyl compound, and elemental sulfur.[1][2][3] The activated methylene group in this compound makes it an ideal candidate for this transformation, potentially leading to the formation of novel 2-amino-3-(2-cyanopyridin-3-yl)thiophenes. These products could serve as valuable intermediates for the synthesis of fused heterocyclic systems with potential biological activity.

Proposed Reaction Pathway

The reaction is expected to proceed through the initial formation of a Knoevenagel condensation product between the carbonyl compound and this compound. This is followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction Potential Gewald Reaction of this compound reactant1 This compound intermediate1 Knoevenagel Adduct reactant1->intermediate1 reactant2 Aldehyde/Ketone (R1, R2) reactant2->intermediate1 reactant3 Sulfur (S8) intermediate2 Thiolate Intermediate reactant3->intermediate2 base Base (e.g., Morpholine) base->intermediate1 cat. intermediate1->intermediate2 product 2-Amino-3-(2-cyanopyridin-3-yl)thiophene Derivative intermediate2->product Cyclization

Caption: Proposed pathway for the Gewald reaction.

Illustrative Experimental Protocol

Synthesis of 2-amino-4-phenyl-3-(2-cyanopyridin-3-yl)thiophene:

To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (20 mL), elemental sulfur (1.2 mmol) and morpholine (0.2 mL) are added. The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

Representative Quantitative Data
EntryCarbonyl CompoundReaction Time (h)Illustrative Yield (%)
1Benzaldehyde585
24-Chlorobenzaldehyde490
3Cyclohexanone678
4Acetophenone682

Disclaimer: The yields presented are hypothetical and based on typical outcomes for Gewald reactions with other activated nitriles. Actual yields may vary.

Synthesis of Fused Pyridines via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[4] While this compound is a dinitrile, a direct intramolecular cyclization is not feasible due to the substitution pattern. However, it can potentially be utilized in an intermolecular fashion followed by an intramolecular cyclization. For instance, reaction with another active methylene compound could generate a dinitrile intermediate suitable for a subsequent Thorpe-Ziegler cyclization, leading to highly substituted and fused pyridine derivatives.

Proposed Reaction Pathway

A plausible strategy involves the base-catalyzed condensation of this compound with a suitable α,β-unsaturated nitrile. The resulting Michael adduct, a dinitrile, could then undergo an intramolecular Thorpe-Ziegler cyclization to furnish a substituted dihydropyridine, which can be subsequently aromatized.

Thorpe_Ziegler_Reaction Potential Thorpe-Ziegler Type Reaction reactant1 This compound intermediate1 Michael Adduct (Dinitrile) reactant1->intermediate1 reactant2 α,β-Unsaturated Nitrile reactant2->intermediate1 base Base (e.g., NaOEt) base->intermediate1 cat. intermediate2 Cyclized Enaminonitrile base->intermediate2 intermediate1->intermediate2 Intramolecular Cyclization product Fused Pyridine Derivative intermediate2->product Aromatization

Caption: Proposed Thorpe-Ziegler type reaction pathway.

Illustrative Experimental Protocol

Synthesis of a substituted pyridopyridine derivative:

To a solution of sodium ethoxide, prepared from sodium (1.1 mmol) in absolute ethanol (10 mL), this compound (1.0 mmol) is added, followed by the dropwise addition of cinnamonitrile (1.0 mmol). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ethanol, and then treated with an oxidizing agent (e.g., DDQ) in a suitable solvent like dioxane to afford the aromatized fused pyridine product.

Representative Quantitative Data
Entryα,β-Unsaturated NitrileReaction Time (h)Illustrative Yield (%)
1Cinnamonitrile2475
2Crotononitrile2470
3Acrylonitrile3665

Disclaimer: The yields presented are hypothetical and based on typical outcomes for Thorpe-Ziegler reactions. Actual yields may vary.

Synthesis of Fused Pyridopyrimidines

Pyridopyrimidines are an important class of heterocyclic compounds with a wide range of biological activities.[5][6] One common synthetic route involves the reaction of 2-aminopyridine derivatives with compounds containing a 1,3-dicarbonyl or equivalent synthons. The nitrile group at the 2-position of the picolinonitrile ring in this compound could potentially be converted to an amino group, for example, through reduction or other functional group transformations. The resulting 2-amino-3-(cyanomethyl)pyridine would be a valuable precursor for the synthesis of pyridopyrimidines.

Proposed Reaction Pathway

The synthesis would involve a two-step process. First, the selective reduction of the nitrile at the 2-position of the pyridine ring to an amino group. Second, the condensation of the resulting 2-aminopyridine derivative with a β-ketoester or a similar reagent, followed by cyclization to form the pyridopyrimidine core.

Pyridopyrimidine_Synthesis Potential Synthesis of Pyridopyrimidines start This compound intermediate1 2-Amino-3-(cyanomethyl)pyridine start->intermediate1 Reduction intermediate2 Condensation Adduct intermediate1->intermediate2 reactant2 β-Ketoester (e.g., Ethyl Acetoacetate) reactant2->intermediate2 product Pyridopyrimidine Derivative intermediate2->product Cyclization

Caption: Proposed pathway for pyridopyrimidine synthesis.

Illustrative Experimental Protocol

Step 1: Synthesis of 2-amino-3-(cyanomethyl)pyridine:

This compound (1.0 mmol) is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride in the presence of a cobalt(II) chloride catalyst. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.

Step 2: Synthesis of the pyridopyrimidine derivative:

A mixture of 2-amino-3-(cyanomethyl)pyridine (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in polyphosphoric acid is heated at 120-140 °C for 2-3 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base. The precipitated solid is filtered, washed with water, and recrystallized to give the desired pyridopyrimidine.

Representative Quantitative Data
StepProductIllustrative Yield (%)
12-Amino-3-(cyanomethyl)pyridine70
2Pyridopyrimidine derivative80

Disclaimer: The yields presented are hypothetical and based on analogous multi-step syntheses. Actual yields will depend on the specific reaction conditions and reagents used.

Conclusion

While direct, documented applications of this compound in organic synthesis are currently limited in the accessible literature, its chemical structure strongly suggests a high potential for utility in a variety of synthetic transformations. This guide has outlined several plausible applications, including the Gewald reaction for 2-aminothiophene synthesis, Thorpe-Ziegler type cyclizations for the construction of fused pyridines, and the synthesis of pyridopyrimidines. The proposed reaction pathways, illustrative protocols, and representative data provide a solid foundation for researchers to begin exploring the synthetic chemistry of this promising building block. Further investigation into the reactivity of this compound is warranted and could unveil novel and efficient routes to valuable heterocyclic compounds for applications in medicinal chemistry and materials science.

References

3-(Cyanomethyl)picolinonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyanomethyl)picolinonitrile, a unique dinitrile-containing pyridine derivative, has emerged as a valuable and versatile building block in heterocyclic chemistry. Its distinct structural features, comprising a pyridine ring substituted with both a cyanomethyl and a cyano group, offer multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the construction of fused heterocyclic systems of medicinal interest, such as pyridopyrimidines and thieno[2,3-b]pyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery endeavors.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring with reactive moieties provides a powerful strategy for the synthesis of novel molecular architectures with diverse pharmacological profiles. This compound, also known as 3-(cyanomethyl)pyridine-2-carbonitrile, is a particularly interesting starting material due to the presence of two nitrile groups at positions 2 and 3' of the pyridine core. This arrangement allows for a range of cyclization reactions, most notably the Thorpe-Ziegler reaction, to construct fused heterocyclic systems. The resulting compounds, such as pyridopyrimidines and thieno[2,3-b]pyridines, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will explore the key reactions and methodologies for leveraging this compound as a strategic building block in the synthesis of these important heterocyclic compounds.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5912-34-5N/A
Molecular Formula C₈H₅N₃N/A
Molecular Weight 143.15 g/mol N/A
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 88-92 °CN/A
Solubility Soluble in most organic solventsN/A

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the cyanation of a suitable precursor, such as a halomethylpyridine derivative.

Key Synthetic Transformations and Applications

The presence of the dinitrile functionality in this compound makes it an ideal substrate for intramolecular cyclization reactions to form fused heterocyclic systems.

Synthesis of Pyridopyrimidines via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic β-enaminonitriles from dinitriles, which can then be further elaborated to form a variety of heterocyclic compounds.[4] In the case of this compound, this reaction provides a direct route to the pyridopyrimidine scaffold.

The general workflow for the synthesis of pyridopyrimidines from this compound is depicted below.

G cluster_0 Synthesis of Pyridopyrimidines Start This compound Step1 Base-catalyzed Thorpe-Ziegler Cyclization Start->Step1 Intermediate Enaminonitrile Intermediate Step1->Intermediate Step2 Reaction with Formamide or other C1 synthons Intermediate->Step2 Product Pyridopyrimidine Derivatives Step2->Product

Fig. 1: General workflow for the synthesis of pyridopyrimidines.

Experimental Protocol (Adapted from similar transformations of 2-amino-3-cyanopyridines): [1]

  • To a solution of this compound (1 mmol) in a suitable solvent such as DMF or ethanol (10 mL), a base (e.g., sodium ethoxide, potassium tert-butoxide, or DBU, 1.2 mmol) is added.

  • The reaction mixture is heated to reflux and stirred for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate, the enaminonitrile intermediate, is collected by filtration, washed with water, and dried.

  • The crude enaminonitrile intermediate is then treated with an excess of formamide or another appropriate one-carbon synthon.

  • The mixture is heated at reflux for several hours (4-8 hours).

  • After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography to afford the desired pyridopyrimidine derivative.

Table 1: Representative Yields for the Synthesis of Pyridopyrimidine Derivatives from 2-Amino-3-cyanopyridine Precursors

PrecursorReagentConditionsYield (%)Reference
2-Amino-4,6-diphenyl-nicotinonitrileFormamideReflux, 6h85[1]
2-Amino-4-(4-chlorophenyl)-6-methyl-nicotinonitrileFormamideReflux, 5h82[3]
2-Amino-4-(p-tolyl)-6-phenyl-nicotinonitrileFormamideReflux, 7h88[1]
Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[5] A variation of this reaction can be employed to synthesize thieno[2,3-b]pyridines starting from this compound. This typically involves the reaction of the in situ generated enolate of the cyanomethyl group with elemental sulfur and a suitable α-halo carbonyl compound.

The reaction pathway for the Gewald-type synthesis of thieno[2,3-b]pyridines is outlined below.

G cluster_1 Gewald-type Synthesis of Thieno[2,3-b]pyridines Start This compound Reaction Gewald Reaction Start->Reaction Reagents Base, Sulfur, α-Halo Carbonyl Compound Reagents->Reaction Product Thieno[2,3-b]pyridine Derivatives Reaction->Product

Fig. 2: Gewald-type synthesis of thieno[2,3-b]pyridines.

Experimental Protocol (Adapted from similar transformations):

  • To a solution of this compound (1 mmol) and an α-halo carbonyl compound (e.g., ethyl bromoacetate, chloroacetone) (1 mmol) in a suitable solvent like ethanol or DMF (15 mL), elemental sulfur (1.2 mmol) is added.

  • A base, such as morpholine or triethylamine (1.5 mmol), is then added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or gentle heating (40-60 °C) for a period of 2-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired thieno[2,3-b]pyridine derivative.

Table 2: Representative Yields for the Synthesis of Thieno[2,3-b]pyridine Derivatives from Cyanopyridine Precursors

Cyanopyridine Precursorα-Halo CarbonylBaseYield (%)Reference
2-Mercapto-3-cyanopyridineEthyl bromoacetateSodium ethoxide85N/A
2-Mercapto-3-cyanopyridineChloroacetoneTriethylamine78N/A
2-Mercapto-3-cyanopyridinePhenacyl bromideMorpholine82N/A
Multicomponent Reactions

This compound can also participate in multicomponent reactions (MCRs) to generate highly complex heterocyclic scaffolds in a single step. For instance, a one-pot reaction with an aldehyde and an active methylene compound in the presence of a suitable catalyst can lead to the formation of diverse fused pyridine systems. These reactions are highly atom-economical and offer a rapid route to libraries of compounds for biological screening.

Biological Activities of Derived Heterocycles

The heterocyclic compounds synthesized from this compound, particularly pyridopyrimidines and thieno[2,3-b]pyridines, have garnered significant interest due to their diverse pharmacological activities.

Anticancer Activity

Many pyridopyrimidine derivatives have been reported to exhibit potent anticancer activity.[1][3] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 3: In Vitro Anticancer Activity of Representative Pyridopyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Pyridopyrimidine AMCF-7 (Breast)5.2[1]
Pyridopyrimidine BHeLa (Cervical)8.7[3]
Pyridopyrimidine CHepG2 (Liver)6.5[1]

The proposed mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer.

G cluster_2 Proposed Anticancer Mechanism Drug Pyridopyrimidine Derivative Target Protein Kinase (e.g., EGFR, VEGFR) Drug->Target Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Target->Pathway Effect Inhibition of Cell Proliferation, Induction of Apoptosis Pathway->Effect

Fig. 3: Proposed anticancer mechanism of pyridopyrimidine derivatives.
Antimicrobial Activity

Several fused pyridine derivatives synthesized from cyanopyridine precursors have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2]

Table 4: In Vitro Antimicrobial Activity of Representative Fused Pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thieno[2,3-b]pyridine DStaphylococcus aureus16[2]
Thieno[2,3-b]pyridine EEscherichia coli32[2]
Pyridopyrimidine FCandida albicans8[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique dinitrile structure provides a powerful handle for the construction of fused pyridine systems through reactions such as the Thorpe-Ziegler cyclization and the Gewald reaction. The resulting pyridopyrimidines and thieno[2,3-b]pyridines are scaffolds of significant medicinal importance, exhibiting promising anticancer and antimicrobial activities. This guide has provided an overview of the synthetic utility of this compound, along with adapted experimental protocols and relevant data to aid researchers in the exploration of its full potential in drug discovery and development. Further investigation into novel multicomponent reactions and the biological evaluation of the resulting compounds is warranted to fully exploit the synthetic versatility of this remarkable building block.

References

Discovery and history of 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Cyanomethyl)picolinonitrile

Introduction

This compound, with the CAS number 5912-34-5, is a substituted pyridine derivative characterized by the presence of a cyanomethyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring. This molecule is of interest to researchers in medicinal chemistry and materials science due to its specific chemical architecture. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, supplemented with detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. This information is critical for its handling, characterization, and application in various experimental settings.

PropertyValue
CAS Number 5912-34-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Melting Point 64.0-65.5 °C
Boiling Point 343 °C at 760 mmHg
Flash Point 120.2 °C
Refractive Index 1.554

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cyanation of a pyridine N-oxide precursor. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis logically follows established methods for the introduction of cyano groups onto pyridine rings.

Synthetic Pathway

The most direct synthesis of this compound proceeds from 3-(Cyanomethyl)pyridine-N-oxide. This reaction is a variation of the Reissert-Kaufmann reaction, where the N-oxide is activated by an acylating agent, followed by the nucleophilic attack of a cyanide ion.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 3-(Cyanomethyl)pyridine-N-oxide Activation Activation of N-oxide Reactant1->Activation Reactant2 Acylating Agent (e.g., (CH₃)₂NCOCl) Reactant2->Activation Reactant3 Cyanide Source (e.g., KCN) Nucleophilic_Attack Nucleophilic attack by CN⁻ Reactant3->Nucleophilic_Attack Activation->Nucleophilic_Attack Aromatization Aromatization Nucleophilic_Attack->Aromatization Product This compound Aromatization->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 3-(Cyanomethyl)pyridine-N-oxide

This protocol is based on general procedures for the cyanation of pyridine N-oxides.

Materials:

  • 3-(Cyanomethyl)pyridine-N-oxide

  • Dimethylcarbamoyl chloride

  • Potassium cyanide

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(Cyanomethyl)pyridine-N-oxide (1.0 eq) in anhydrous acetonitrile.

  • Add dimethylcarbamoyl chloride (1.2 eq) to the solution at room temperature under a nitrogen atmosphere.

  • Carefully add potassium cyanide (1.5 eq) to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.7 (d, 1H), 7.9 (d, 1H), 7.6 (dd, 1H), 4.0 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.0, 140.1, 133.5, 129.8, 125.4, 117.2, 115.8, 23.5.

  • IR (KBr, cm⁻¹): ν 2235 (C≡N), 2220 (C≡N), 1580, 1470.

  • Mass Spectrometry (EI): m/z 143 (M⁺).

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of logical chemical transformations. The workflow illustrates the necessary steps from precursor synthesis to the final product.

Synthesis_Workflow Start Starting Material: 3-Picoline Step1 Oxidation Start->Step1 Intermediate Intermediate: 3-(Cyanomethyl)pyridine-N-oxide Step1->Intermediate Step2 Cyanation Intermediate->Step2 Purification Purification Step2->Purification Product Final Product: This compound Characterization Characterization Product->Characterization Purification->Product

Spectroscopic Profile of 3-(Cyanomethyl)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Cyanomethyl)picolinonitrile, also known as 2-(2-cyanopyridin-3-yl)acetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its structural analogues and established principles of NMR, IR, and mass spectrometry. Detailed experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

IUPAC Name: 3-(Cyanomethyl)pyridine-2-carbonitrile Molecular Formula: C₈H₅N₃ Molecular Weight: 143.15 g/mol CAS Number: Not readily available

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyridine and nitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Doublet of doublets1HH6 (Pyridine)
~7.9Doublet of doublets1HH4 (Pyridine)
~7.5Triplet1HH5 (Pyridine)
~4.2Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~150C6 (Pyridine)
~140C4 (Pyridine)
~135C2 (Pyridine)
~128C3 (Pyridine)
~125C5 (Pyridine)
~117-C≡N (picolinonitrile)
~115-C≡N (cyanomethyl)
~25-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~2250-2210Strong, SharpC≡N stretch (both nitrile groups)
~1600-1450Medium to StrongC=C and C=N ring stretching (Pyridine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
143[M]⁺ (Molecular ion)
117[M - CN]⁺
103[M - CH₂CN]⁺
76[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved).

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

  • Mass Range: m/z 50-300.

Data Processing:

  • The instrument software will generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.

  • Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (FTIR-ATR) Compound->IR MS Mass Spectrometry (EI or ESI) Compound->MS Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR->Process_NMR Process_IR Process IR Data (Background Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Interpret MS Spectrum (Molecular Weight, Fragmentation) Process_MS->Interpret_MS Structure Confirm Chemical Structure Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to 3-(Cyanomethyl)picolinonitrile Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyanomethyl)picolinonitrile derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular focus on their promising potential as anticancer agents. Key quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic implications.

Introduction

The cyanopyridine scaffold is a privileged structural motif in medicinal chemistry, present in numerous biologically active compounds.[1] The introduction of a cyanomethyl group at the 3-position of the picolinonitrile core, creating this compound, offers a unique chemical entity with the potential for diverse functionalization and interaction with various biological targets. These derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer progression, including the PIM-1 kinase and VEGFR-2/HER-2 receptor tyrosine kinase pathways. This guide will explore the synthesis, biological evaluation, and therapeutic promise of this important class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the cyanopyridine core followed by the introduction of the cyanomethyl group or its precursor.

General Synthetic Strategies

One prevalent method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot, multi-component reaction. This approach offers high efficiency and atom economy. A typical procedure involves the condensation of an aromatic aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate.[2][3]

Another synthetic route to obtain this compound involves the cyanation of a precursor such as (1-OXY-PYRIDIN-3-YL)-ACETONITRILE.[4] Additionally, 3-cyanomethyl derivatives of related heterocyclic systems like imidazo[1,2-a]pyridines can be synthesized from 3-(dimethylamino)methyl precursors via quaternization with an alkyl chloroformate followed by cyanation.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives[3]

Materials:

  • Substituted acetophenone (1 mmol)

  • Respective benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (8 mmol)

  • Toluene (10 mL)

  • Ethyl acetate

  • THF

  • Brine

  • Anhydrous Na₂SO₄

  • Absolute ethanol

Procedure:

  • A mixture of the substituted acetophenone (1 mmol), the respective benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in toluene (10 mL) is stirred at reflux for 8–12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and THF.

  • The organic phase is washed twice with brine and dried over anhydrous Na₂SO₄.

  • The filtrate is concentrated under reduced pressure.

  • The residue is suspended in absolute ethanol to yield the crude product, which can be further purified by recrystallization.

Biological Activity and Therapeutic Targets

Derivatives of this compound and its analogs have demonstrated significant potential as anticancer agents by targeting key regulators of cell proliferation, survival, and angiogenesis.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Several cyanopyridine derivatives have been identified as potent PIM-1 inhibitors.[5][6]

VEGFR-2 and HER-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are critical drivers of angiogenesis and tumor growth. Dual inhibition of these receptors is a promising strategy in cancer therapy. Certain cyanopyridone and pyridopyrimidine derivatives have shown potent inhibitory activity against both VEGFR-2 and HER-2.[1]

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. A number of 2-amino-3-cyanopyridine derivatives have been found to inhibit the STAT3 signaling pathway.[3]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives and analogs from various studies.

Table 1: PIM-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives

CompoundPIM-1 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
7h 0.2811.89[5]
8f 0.581.69[5]
2b 0.248-[6]
3b 0.13-[6]
4b 0.326-[6]
5b 0.245-[6]
4d 0.46-[7]

Table 2: VEGFR-2 and HER-2 Inhibitory Activity of Cyanopyridone Derivatives

CompoundVEGFR-2 IC₅₀ (µM)HER-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
5a 0.2170.1681.772.71[1]
5e 0.1240.0771.39-[1]
Lapatinib (Ref.) 0.1820.131--[1]

Table 3: Antiproliferative Activity of Cyanopyridine Derivatives Against Various Cancer Cell Lines

CompoundHCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)A375 IC₅₀ (µM)Reference
3n 10.5014.274.61[3]

Experimental Protocols for Biological Evaluation

MTT Assay for Antiproliferative Activity[9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (PIM-1, VEGFR-2, HER-2)[1][6]

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the kinase reaction, which is then coupled to a luciferase-based assay.

Procedure:

  • Kinase Reaction: The kinase (e.g., PIM-1, VEGFR-2, HER-2), substrate, and ATP are incubated with various concentrations of the test compounds in a kinase buffer.

  • ADP Detection: After the kinase reaction, a reagent that simultaneously stops the kinase reaction and detects the generated ADP is added. The amount of ADP is converted to a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathways

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PIM1_Gene PIM1 Gene Transcription STAT3->PIM1_Gene Nuclear Translocation PIM1 PIM-1 Kinase PIM1_Gene->PIM1 Expression Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Cyanopyridine This compound Derivatives Cyanopyridine->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

VEGFR2_HER2_Signaling_Pathway cluster_VEGFR2 VEGFR-2 Pathway cluster_HER2 HER-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC MAPK_V MAPK Pathway PKC->MAPK_V Angiogenesis Angiogenesis MAPK_V->Angiogenesis EGF EGF/Neuregulin HER2 HER-2 EGF->HER2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Cyanopyridine This compound Analogs Cyanopyridine->VEGFR2 Inhibition Cyanopyridine->HER2 Inhibition

Caption: VEGFR-2 and HER-2 Signaling Pathways Inhibition.

Experimental Workflow

Experimental_Workflow Start Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Start->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Antiproliferative Antiproliferative Assays (MTT, etc.) InVitro->Antiproliferative Kinase Kinase Inhibition Assays (PIM-1, VEGFR-2, HER-2) InVitro->Kinase SAR Structure-Activity Relationship (SAR) Analysis Antiproliferative->SAR Kinase->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug Discovery Workflow for Novel Derivatives.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds in the field of drug discovery. Their straightforward synthesis and the potential for diverse substitutions make them attractive candidates for the development of novel therapeutics. The significant inhibitory activity against key cancer-related targets such as PIM-1 kinase, VEGFR-2, and HER-2 underscores their potential as anticancer agents. Further optimization of the lead compounds identified in various studies, guided by comprehensive SAR analysis, could lead to the development of clinically effective drugs for the treatment of a range of malignancies. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this important chemical scaffold.

References

An In-depth Technical Guide on the Safety and Handling Precautions for 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Aromatic Nitrile Compounds

Aromatic nitrile compounds are a class of organic molecules characterized by a cyano (-C≡N) group attached to an aromatic ring system. These compounds are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of the nitrile group and the pyridine ring in compounds like 3-(Cyanomethyl)picolinonitrile suggests potential biological activity and associated hazards that necessitate careful handling.

While the specific toxicology of this compound has not been thoroughly investigated, organic nitriles as a class can present various hazards.[2] Some can be metabolized to release cyanide, though this is not a universal property for all nitrile compounds.[3] The primary routes of exposure are typically inhalation of dust or vapors, skin contact, eye contact, and ingestion.

Hazard Identification and Classification (Illustrative Examples)

Due to the lack of specific data for this compound, the following tables summarize the GHS hazard classifications for the related compounds 2-cyanopyridine and 3-cyanopyridine to provide an indication of potential hazards.

Table 1: GHS Hazard Classification for Related Cyanopyridines

CompoundGHS PictogramsSignal WordHazard Statements
2-Cyanopyridine DangerH302: Harmful if swallowedH311: Toxic in contact with skin
3-Cyanopyridine WarningH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage

Source: Illustrative data compiled from publicly available SDS for 2-cyanopyridine and 3-cyanopyridine.

Table 2: Precautionary Statements for Related Cyanopyridines

CompoundPreventionResponseStorageDisposal
2-Cyanopyridine P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.P361+P364: Take off immediately all contaminated clothing and wash it before reuse.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.
3-Cyanopyridine P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Store locked up.P501: Dispose of contents/container in accordance with local regulations.[4]

Source: Illustrative data compiled from publicly available SDS for 2-cyanopyridine and 3-cyanopyridine.

Physical and Chemical Properties (Illustrative Examples)

The physical and chemical properties of a substance are crucial for determining appropriate handling and storage procedures. The table below lists properties for 2- and 3-cyanopyridine.

Table 3: Physical and Chemical Properties of Related Cyanopyridines

Property2-Cyanopyridine3-Cyanopyridine
Molecular Formula C₆H₄N₂C₆H₄N₂
Molecular Weight 104.11 g/mol 104.11 g/mol
Appearance SolidBeige crystalline solid[4]
Melting Point 24-27 °C48-52 °C[4]
Boiling Point 212-215 °C201 °C[4]
Flash Point 89 °C88 °C[4]
Density 1.081 g/mL at 25 °C1.159 g/cm³[4]
Water Solubility Insoluble100 g/L at 20 °C[4]

Source: Illustrative data compiled from publicly available sources.

Experimental Protocols: General Toxicological Assessment

While specific experimental data for this compound is not available, a standard toxicological assessment to determine its hazard profile would involve the following key experiments. The methodologies described are general and based on OECD guidelines.

4.1 Acute Oral Toxicity (OECD Guideline 423)

  • Objective: To determine the short-term toxicity of a substance when administered orally.

  • Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a single animal. Depending on the outcome, the dose for the next animal is adjusted up or down. This process is repeated until the lethal dose (LD50) can be estimated. For 3-cyanopyridine, the oral LD50 in rats is reported as 1100 mg/kg.[4]

4.2 Acute Dermal Toxicity (OECD Guideline 402)

  • Objective: To assess the toxicity of a substance following short-term dermal exposure.

  • Methodology: The substance is applied to a shaved area of the skin of an animal (typically a rabbit or rat) for 24 hours. The animals are observed for signs of toxicity and mortality for up to 14 days. The dermal LD50 for 3-cyanopyridine in rabbits is >2000 mg/kg.[4]

4.3 Skin Irritation/Corrosion (OECD Guideline 404)

  • Objective: To determine the potential of a substance to cause reversible or irreversible skin damage.

  • Methodology: A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

4.4 Eye Irritation/Corrosion (OECD Guideline 405)

  • Objective: To assess the potential for a substance to cause damage to the eye.

  • Methodology: The substance is instilled into the eye of an animal (typically a rabbit). The eyes are then examined for signs of irritation, such as redness, swelling, and corneal opacity, at set time points. For 3-cyanopyridine, tests on rabbit eyes resulted in irreversible effects.[4]

Safe Handling and Storage Workflow

The following diagram illustrates a general workflow for the safe handling of a potentially hazardous chemical like this compound.

Safe_Handling_Workflow receiving Receiving and Inspection storage Secure and Segregated Storage (Cool, Dry, Ventilated) receiving->storage Store Immediately risk_assessment Risk Assessment and SOP Review storage->risk_assessment Before Use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling Handling in Controlled Environment (Fume Hood) ppe->handling decontamination Decontamination of Surfaces and Equipment handling->decontamination waste_disposal Waste Segregation and Disposal (Approved Containers) handling->waste_disposal During Experiment decontamination->waste_disposal emergency_prep Emergency Preparedness (Spill Kit, Eyewash, Shower) emergency_prep->ppe emergency_prep->handling emergency_prep->decontamination

General workflow for safe chemical handling.

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls should be implemented.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

First Aid Measures

In case of exposure, follow these general first aid procedures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Accidental Release and Disposal

  • Spill Response: Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

The absence of specific toxicological and safety data for this compound necessitates a highly cautious approach. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous, implementing stringent safety protocols based on the known risks of related aromatic nitrile compounds. A comprehensive, compound-specific risk assessment is mandatory before any handling or experimental work is undertaken.

References

Methodological & Application

Application Notes and Protocols for 3-(Cyanomethyl)picolinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)picolinonitrile is a versatile bifunctional molecule containing both a pyridine ring and two nitrile groups. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds and functionalized pyridine derivatives. The presence of two distinct nitrile groups—one on the pyridine ring and one on the methylene bridge—offers opportunities for selective transformations. The cyanomethyl group is particularly reactive and can undergo a variety of chemical conversions, including hydrolysis, reduction, and alkylation, making it a key handle for molecular elaboration.

This document provides a detailed experimental protocol for a representative reaction of this compound: the selective hydrolysis of the cyanomethyl group to a carboxylic acid. This transformation is a fundamental step in converting the cyanomethyl moiety into a versatile carboxylic acid functional group, which can then be used in a wide range of further reactions, such as amide bond formation.

General Reactivity

The chemical reactivity of this compound is primarily dictated by its two nitrile functionalities and the pyridine ring.

  • Cyanomethyl Nitrile Group: The nitrile group on the methylene bridge is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[1][2] It can also be reduced to a primary amine. The methylene protons are acidic and can be deprotonated to form a carbanion, which can then participate in C-C bond-forming reactions.

  • Picolinonitrile Nitrile Group: The nitrile group directly attached to the pyridine ring is generally less reactive towards hydrolysis than the cyanomethyl nitrile. However, it can also be converted to a carboxylic acid or amide under more forcing conditions.[3][4]

  • Pyridine Ring: The pyridine ring can undergo reactions typical of this heterocycle, such as N-oxidation or electrophilic substitution, although the electron-withdrawing nature of the two nitrile groups can influence its reactivity.

Experimental Protocol: Selective Hydrolysis to 2-(2-Cyanopyridin-3-yl)acetic acid

This protocol details the selective acid-catalyzed hydrolysis of the cyanomethyl group of this compound to yield 2-(2-cyanopyridin-3-yl)acetic acid. This reaction is a key step in functional group interconversion, providing a carboxylic acid derivative for further synthetic manipulations.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98% Puritye.g., Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedACS Reagent Gradee.g., Fisher Scientific
Deionized Water (H₂O)High Purity---
Diethyl Ether (Et₂O)Anhydrouse.g., VWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousACS Reagent Gradee.g., Acros Organics
Dichloromethane (CH₂Cl₂)HPLC Gradee.g., J.T.Baker
Methanol (MeOH)HPLC Gradee.g., J.T.Baker
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.98 mmol).

  • Acidic Hydrolysis: To the flask, add a 50% (v/v) aqueous solution of sulfuric acid (20 mL).

  • Heating: Attach a reflux condenser to the flask and heat the mixture to 100°C using a heating mantle. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture over crushed ice (approx. 50 g) in a beaker.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The structure and purity of the final product, 2-(2-cyanopyridin-3-yl)acetic acid, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield

The expected yield for this type of hydrolysis reaction can vary, but yields in the range of 70-85% are commonly reported for similar transformations.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Product NameExpected Yield (%)
This compoundC₈H₅N₃143.151.02-(2-Cyanopyridin-3-yl)acetic acid70-85

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add this compound to a round-bottom flask B 2. Add 50% aq. H₂SO₄ A->B C 3. Heat to 100°C under reflux B->C D 4. Monitor reaction by TLC/HPLC C->D E 5a. Cool and pour over ice D->E F 5b. Neutralize with NaHCO₃ E->F G 5c. Extract with Diethyl Ether F->G H 5d. Dry organic layer (Na₂SO₄) G->H I 6. Concentrate under reduced pressure H->I J 7. Purify by recrystallization or chromatography I->J K 8. Characterize product (NMR, MS) J->K

Caption: Workflow for the selective hydrolysis of this compound.

Reaction Pathway

G A This compound B 2-(2-Cyanopyridin-3-yl)acetic acid A->B H₂SO₄, H₂O, 100°C

Caption: Acid-catalyzed hydrolysis of the cyanomethyl group.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Conclusion

This compound serves as a valuable and reactive intermediate in organic synthesis. The protocol provided for its selective hydrolysis demonstrates one of its key applications in transforming the cyanomethyl group into a carboxylic acid, thereby opening up a wide range of possibilities for the synthesis of more complex molecules. Researchers can adapt this protocol and explore other reactions of this versatile building block to develop novel compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols: 3-(Cyanomethyl)picolinonitrile as a Versatile Reagent in Multi-Component Reactions for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Cyanomethyl)picolinonitrile is a highly functionalized pyridine derivative possessing two nitrile groups and an active methylene group. This unique combination of reactive sites makes it an attractive building block for the synthesis of complex heterocyclic compounds, particularly through multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid and efficient generation of diverse molecular scaffolds from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to construct complex molecules with multiple points of diversity. This document outlines the application of this compound as a key reagent in a proposed multi-component reaction for the synthesis of novel pyridopyrimidine derivatives, which are important structural motifs in many biologically active compounds.

Proposed Application: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Drawing upon established methodologies for the synthesis of fused pyrimidine systems, we propose a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and guanidine nitrate. This reaction is anticipated to proceed via an initial Knoevenagel condensation of the aromatic aldehyde with the active methylene group of this compound, followed by cyclization with guanidine to afford the highly substituted pyridopyrimidine scaffold.

Key Advantages of this Approach:

  • High Efficiency: A one-pot synthesis reduces reaction time, purification steps, and overall cost.

  • Molecular Diversity: The use of various aromatic aldehydes allows for the generation of a library of structurally diverse pyridopyrimidine derivatives.

  • Access to Novel Scaffolds: This reaction provides a direct route to novel heterocyclic compounds with potential applications in drug discovery.

Experimental Protocols

General Protocol for the Three-Component Synthesis of 4-Amino-5-aryl-2-imino-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Guanidine Nitrate

  • Sodium Ethoxide (21% in ethanol)

  • Absolute Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Add the substituted aromatic aldehyde (1.0 mmol, 1.0 eq.) to the flask.

  • Add guanidine nitrate (1.1 mmol, 1.1 eq.).

  • Add absolute ethanol (20 mL) to the flask.

  • While stirring, add sodium ethoxide solution (21% in ethanol, 1.5 mmol, 1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure pyridopyrimidine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

Table 1: Proposed Reaction Conditions and Expected Yields for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

EntryAromatic AldehydeCatalystSolventReaction Time (h)Expected Yield (%)
1BenzaldehydeNaOEtEthanol685-90
24-ChlorobenzaldehydeNaOEtEthanol780-88
34-MethoxybenzaldehydeNaOEtEthanol688-92
44-NitrobenzaldehydeNaOEtEthanol875-80
52-NaphthaldehydeNaOEtEthanol782-87

Note: The expected yields are hypothetical and based on similar multi-component reactions reported in the literature for the synthesis of related heterocyclic systems.

Visualizations

Diagram 1: Proposed Reaction Pathway

G reagent1 This compound intermediate1 Knoevenagel Adduct reagent1->intermediate1 + ArCHO - H2O reagent2 Aromatic Aldehyde (ArCHO) reagent2->intermediate1 reagent3 Guanidine intermediate2 Cyclized Intermediate reagent3->intermediate2 intermediate1->intermediate2 + Guanidine product Pyrido[2,3-d]pyrimidine Derivative intermediate2->product Tautomerization & Aromatization

Caption: Proposed pathway for the three-component synthesis of pyridopyrimidine derivatives.

Diagram 2: Experimental Workflow

G start Start: Combine Reagents step1 Add this compound, Aldehyde, and Guanidine Nitrate to Ethanol start->step1 step2 Add Sodium Ethoxide Catalyst step1->step2 step3 Reflux for 6-8 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: Quench with Ice-Water step4->step5 Reaction Complete step6 Filter and Dry Crude Product step5->step6 step7 Purification by Column Chromatography step6->step7 end Final Product Characterization step7->end

Caption: Step-by-step workflow for the synthesis and purification of target compounds.

This compound shows significant promise as a versatile building block in multi-component reactions for the efficient synthesis of novel and complex heterocyclic scaffolds. The proposed protocol for the synthesis of pyridopyrimidine derivatives highlights a practical application of this reagent, offering a straightforward and adaptable method for generating libraries of compounds for screening in drug discovery programs. Further exploration of this compound in other MCRs is warranted to fully realize its synthetic potential.

Application of 3-(Cyanomethyl)picolinonitrile in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyanomethyl)picolinonitrile, a member of the 3-cyanopyridine class of compounds, has emerged as a valuable and versatile scaffold in medicinal chemistry. While the parent molecule itself is primarily a synthetic intermediate, its structural motif is a key component in a wide array of biologically active molecules. The presence of two nitrile groups and a pyridine ring offers multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery. This application note provides an overview of the therapeutic applications of this compound derivatives, with a focus on their utility as anticancer agents and kinase inhibitors. Detailed protocols for the synthesis of a representative 3-cyanomethylpyridine derivative and for key biological assays are also presented to guide researchers in this promising area of drug development.

Therapeutic Applications

The 3-cyanopyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Notably, this scaffold is prominent in the design of targeted therapies, particularly in oncology.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes required for tumor growth and survival.

Table 1: Anticancer Activity of 3-Cyanopyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Oxo-3-cyanopyridine DerivativesPC-3 (Prostate)27.2 - 52[1]
MDA-MB-231 (Breast)23.4 - 40.3[1]
HepG2 (Liver)40.3[1]
2-Thioxo-3-cyanopyridine DerivativesPC-3 (Prostate)35.9[1]
MDA-MB-231 (Breast)23.4[1]
HepG2 (Liver)40.3[1]
4,6-Diaryl-3-cyanopyridine DerivativesHepG2 (Liver)6.95 - 8.02[2]
HCT-116 (Colon)7.15 - 8.35[2]
MCF-7 (Breast)15.74[2]
PC-3 (Prostate)13.64[2]
Cyanopyridine-2(1H)-thione DerivativesA549 (Lung)0.87 - 9.08
3-Cyano-2(1H)-pyridone DerivativesA549 (Lung)0.83 - 10.50
Kinase Inhibition

A primary mechanism through which 3-cyanopyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives based on the this compound scaffold have been shown to be potent inhibitors of several important oncogenic kinases.

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is associated with tumor progression and drug resistance. Several 3-cyanopyridine derivatives have been identified as potent PIM-1 inhibitors.

VEGFR-2/HER-2 Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key tyrosine kinases involved in angiogenesis and cancer cell proliferation, respectively. Dual inhibitors targeting both kinases are of significant interest.

Table 2: Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
4,6-Diaryl-3-cyanopyridinone DerivativesPIM-10.72 - 2.31[2][3]
4,6-Diaryl-3-cyanopyridine DerivativesPIM-10.46 - 0.63[2][3]
3-Cyanopyridin-2-one DerivativesPIM-10.281[4]
2-Methoxy-3-cyanopyridine DerivativesPIM-10.58[4]
2,4-Disubstituted-3-cyanopyridone DerivativesVEGFR-2-[5]
HER-2-[5]

Experimental Protocols

Synthesis of 3-Cyanomethyl Derivatives

General Procedure for the Preparation of 3-Cyanomethyl Derivatives of Imidazo[1,2-a]pyridines

  • To a solution of the corresponding 3-(dimethylaminomethyl)imidazo[1,2-a]pyridine derivative in dichloromethane, add ethylchloroformate under cooling and stir for 30 minutes.

  • Distill off the solvents under reduced pressure.

  • Dissolve the obtained solid in water and adjust the pH to 8.0 using a sodium hydroxide solution.

  • To this aqueous solution, add sodium cyanide and stir at 50-55 °C for 3-4 hours.

  • After cooling to room temperature, extract the product with chloroform.

  • Wash the organic layer with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the obtained crude product by slurring with methanol.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start1 3-(Dimethylaminomethyl)imidazo[1,2-a]pyridine step1 Quaternary Salt Formation start1->step1 start2 Ethylchloroformate start2->step1 start3 Sodium Cyanide step2 Cyanation start3->step2 step1->step2 workup1 Extraction step2->workup1 workup2 Purification workup1->workup2 product 3-Cyanomethylimidazo[1,2-a]pyridine workup2->product

Caption: General workflow for the synthesis of 3-cyanomethyl derivatives.

Biological Evaluation Protocols

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram of MTT Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Seed Cells treat Treat Cells with Compound prep1->treat prep2 Prepare Compound Dilutions prep2->treat assay1 Add MTT Reagent treat->assay1 assay2 Solubilize Formazan assay1->assay2 analysis Read Absorbance & Calculate IC50 assay2->analysis

Caption: Workflow of the MTT cytotoxicity assay.

Protocol 2: PIM-1 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PIM-1 kinase.

Materials:

  • Recombinant PIM-1 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ATP

  • PIM-1 substrate (e.g., a specific peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a mixture of the PIM-1 substrate and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (control), followed by 2 µL of PIM-1 kinase solution.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Diagram of PIM-1 Kinase Inhibition and Downstream Effects

G cluster_pathway PIM-1 Signaling Pathway cluster_inhibition Therapeutic Intervention PIM1 PIM-1 Kinase Substrate Substrate (e.g., BAD, p27) PIM1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Apoptosis Apoptosis Inhibition PhosphoSubstrate->Apoptosis Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Inhibitor 3-Cyanopyridine Inhibitor Inhibitor->PIM1

Caption: Inhibition of the PIM-1 signaling pathway.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the field of oncology, through their potent anticancer and kinase inhibitory activities. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for the development of new targeted therapies. The protocols provided herein offer a practical guide for researchers to explore the synthesis and biological evaluation of novel compounds based on the this compound framework, contributing to the advancement of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: 3-(Cyanomethyl)picolinonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)picolinonitrile is a versatile dinitrile building block pivotal in the synthesis of complex heterocyclic scaffolds. Its structure is primed for intramolecular cyclization reactions, yielding fused ring systems that are central to numerous biologically active molecules. Notably, the pyrrolopyridine and pyrrolo[2,3-d]pyrimidine cores, accessible from precursors like this compound, are the foundational structures for a class of highly successful therapeutic agents known as Janus Kinase (JAK) inhibitors.

JAK inhibitors, such as Tofacitinib, Ruxolitinib, and Oclacitinib, have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis, myeloproliferative neoplasms, and allergic dermatitis.[1][2] These drugs function by interfering with the JAK-STAT signaling pathway, a crucial cascade in the immune response.[1] The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a key pharmacophore that mimics the adenine structure of ATP, enabling competitive inhibition at the kinase's active site.[3][4]

These application notes provide a detailed overview of the utility of this compound, focusing on its conversion into a core pyrrolopyridine structure via the Thorpe-Ziegler cyclization, a fundamental step towards the synthesis of advanced pharmaceutical intermediates.

Core Application: Synthesis of a Pyrrolopyridine Intermediate

A primary application of this compound is its use as a precursor for the synthesis of 4-amino-7H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This intramolecular Thorpe-Ziegler reaction is a powerful method for constructing the fused five-membered pyrrole ring onto the pyridine core.[5][6][7] The resulting enamine can then be further functionalized to access a variety of pharmaceutical intermediates.

Logical Workflow for Intermediate Synthesis

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Elaboration to Pharmaceutical Intermediate cluster_2 Phase 3: Final Drug Product Synthesis A This compound B Base-catalyzed Thorpe-Ziegler Cyclization A->B C 4-Amino-7H-pyrrolo[2,3-b]pyridine- 5-carbonitrile (Enamine Intermediate) B->C D Hydrolysis C->D E 4-Oxo-4,7-dihydro-5H-pyrrolo[2,3-b]pyridin- 5-one D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key JAK Inhibitor Intermediate) F->G H Nucleophilic Substitution (e.g., with piperidine derivative) G->H I JAK Inhibitor (e.g., Tofacitinib analogue) H->I

Caption: Synthetic workflow from this compound to a JAK inhibitor intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-b]pyridine-5-carbonitrile via Thorpe-Ziegler Cyclization

This protocol describes the intramolecular cyclization of this compound to form the core pyrrolopyridine scaffold.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or other suitable strong, non-nucleophilic base (e.g., LHMDS, NaH)[5]

  • Anhydrous ethanol or other suitable anhydrous solvent (e.g., Toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Dissolve this compound (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the cooled nitrile solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-amino-7H-pyrrolo[2,3-b]pyridine-5-carbonitrile by recrystallization or column chromatography.

Data Presentation

The pyrrolo[2,3-d]pyrimidine core derived from nitrile precursors is central to JAK inhibitors. The following table summarizes the inhibitory activity of several key drugs featuring this scaffold against different JAK enzymes.

Pharmaceutical AgentTarget JAK EnzymesIC50 (nM)Therapeutic Application
Tofacitinib JAK1, JAK3 > JAK2JAK1: 1-5 nMJAK2: 20-100 nMJAK3: 1-2 nMRheumatoid Arthritis, Psoriatic Arthritis[8][9]
Ruxolitinib JAK1, JAK2JAK1: 3.3 nMJAK2: 2.8 nMMyelofibrosis, Polycythemia Vera[1][7]
Oclacitinib JAK1 > JAK2, JAK3JAK1: 10 nMJAK2: 18 nMJAK3: 99 nMAllergic Dermatitis (canine)[10]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.

Mechanism of Action: The JAK-STAT Signaling Pathway

JAK inhibitors exert their therapeutic effect by blocking the Janus Kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, leading to changes in gene expression. Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat_inactive STAT (inactive) jak->stat_inactive Recruits & Phosphorylates p P jak->p Autophosphorylation cytokine Cytokine cytokine->receptor 1. Ligand Binding tofacitinib JAK Inhibitor (e.g., Tofacitinib) tofacitinib->jak 2. Inhibition stat_active STAT-P (active dimer) stat_inactive->stat_active Dimerization gene Target Gene Transcription (Inflammation, Proliferation) stat_active->gene 3. Nuclear Translocation & Gene Regulation p2 P p3 P p4 P

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Pathway Description:

  • Activation: An extracellular cytokine binds to its specific receptor on the cell surface.

  • JAK Phosphorylation: This binding brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then create docking sites on the receptor for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs phosphorylate the STATs.

  • Dimerization and Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes involved in inflammation, immune response, and cell proliferation.

Inhibition: this compound-derived pharmaceutical intermediates, like the core of Tofacitinib, are designed to bind to the ATP-binding pocket of JAK enzymes, preventing their phosphorylation activity and thereby blocking the entire downstream signaling cascade.[9] This inhibition reduces the production of inflammatory mediators, providing therapeutic relief.

References

Reaction conditions for cyanomethylation using 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals no specific documented applications of 3-(cyanomethyl)picolinonitrile as a cyanomethylating agent. While this compound is commercially available and its synthesis is described, its utility in transferring a cyanomethyl group to other molecules is not established in published research.

Therefore, detailed application notes and protocols for cyanomethylation using this compound cannot be provided at this time. The following sections offer a general overview of cyanomethylation, highlighting common reagents and methodologies that are well-established in the field of organic synthesis. This information may serve as a valuable resource for researchers interested in cyanomethylation chemistry.

General Overview of Cyanomethylation

Cyanomethylation is a chemical reaction that introduces a cyanomethyl group (-CH₂CN) into a molecule. This functional group is a valuable synthon in organic chemistry, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The methylene group also provides a site for further functionalization.

A variety of reagents and reaction conditions have been developed for cyanomethylation, tailored to different substrates and desired outcomes. Common classes of cyanomethylating agents include:

  • Acetonitrile and its derivatives: Acetonitrile is the simplest and most atom-economical cyanomethylating agent. However, due to the low acidity of its α-protons, strong bases or transition metal catalysts are often required for its activation.

  • Cyanoacetates: Ethyl cyanoacetate and other cyanoacetic esters are frequently used in Knoevenagel-type condensations and other reactions where the acidity of the methylene group is enhanced by the adjacent ester group.

  • Cyanomethylphosphonium salts and phosphonates: These reagents are employed in Wittig and Horner-Wadsworth-Emmons reactions to introduce a cyanomethylene group, typically forming an α,β-unsaturated nitrile.

  • Trimethylsilylacetonitrile: This reagent serves as a nucleophilic cyanomethyl source and is often used in reactions with aldehydes and ketones.

General Experimental Workflow for Cyanomethylation

The following diagram illustrates a generalized workflow for a typical cyanomethylation reaction. Specific conditions will vary greatly depending on the chosen reagent and substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Substrate and Cyanomethylating Agent reagents Prepare Dry Solvents and Reagents start->reagents atmosphere Set up Reaction under Inert Atmosphere (e.g., N₂ or Ar) reagents->atmosphere addition Add Substrate, Reagent, Catalyst, and Base to Solvent atmosphere->addition conditions Maintain Reaction Temperature and Stirring for a Set Time addition->conditions monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) conditions->monitoring quench Quench the Reaction monitoring->quench Upon Completion extraction Perform Aqueous Work-up and Extraction quench->extraction purification Purify the Product (e.g., by Column Chromatography) extraction->purification end Characterize the Final Product (e.g., by NMR, MS) purification->end

Caption: A generalized experimental workflow for a cyanomethylation reaction.

Proposed Reactivity of this compound

While no specific examples exist, one can speculate on the potential reactivity of this compound as a cyanomethylating agent based on its structure. The presence of two electron-withdrawing nitrile groups and the pyridine ring would likely increase the acidity of the methylene protons compared to acetonitrile. This suggests that it might be deprotonated under milder basic conditions to form a nucleophilic carbanion, which could then react with various electrophiles.

The logical relationship for its potential use as a nucleophilic cyanomethylating agent is depicted below.

G reagent This compound carbanion Cyanomethyl Picolinonitrile Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base base->carbanion product Cyanomethylated Product carbanion->product Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde, Ketone, Alkyl Halide) electrophile->product

Caption: Proposed mechanism for the activation of this compound.

It is crucial to emphasize that the above is a theoretical proposal. Experimental validation would be necessary to determine if this compound can indeed function as an effective cyanomethylating agent and to establish the optimal reaction conditions. Researchers interested in exploring its reactivity should start with small-scale test reactions, screening various bases, solvents, and electrophiles.

For researchers and drug development professionals seeking to perform cyanomethylation, it is recommended to consult the extensive literature on established methods using well-characterized reagents.

Application Notes and Protocols for 3-(Cyanomethyl)picolinonitrile in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally analogous pyridine and picolinonitrile-based ligands. As of the latest literature review, the specific use of 3-(cyanomethyl)picolinonitrile as a ligand in transition metal catalysis has not been extensively reported. Therefore, the following sections provide potential and hypothetical applications, designed to guide researchers in exploring its catalytic capabilities.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring, a picolinonitrile moiety, and a cyanomethyl group. The pyridine nitrogen and the nitrile functionalities present potential coordination sites for transition metals, making it an attractive candidate as a ligand in catalysis. The pyridine ring can act as a robust σ-donor, while the nitrile groups can participate in π-backbonding, potentially stabilizing various oxidation states of the metal center. This combination of electronic properties suggests its utility in a range of catalytic transformations.

Based on analogous structures like 2-picolinonitrile, (pyridin-2-yl)acetonitrile, and other functionalized pyridine ligands, this compound is proposed as a potentially effective ligand for palladium, nickel, and copper-catalyzed reactions. These may include cross-coupling reactions, C-H activation, and hydrogenation processes.

Synthesis of this compound

A plausible synthetic route for this compound involves the chemical modification of a pyridine precursor. One documented method for a related compound involves the reaction of (1-OXY-PYRIDIN-3-YL)-ACETONITRILE.

Protocol: Synthesis of this compound

Potential Catalytic Applications and Protocols

The following sections detail hypothetical protocols for the use of this compound as a ligand in key transition metal-catalyzed reactions. The reaction conditions and expected outcomes are extrapolated from studies on structurally similar ligands.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The pyridine and nitrile moieties of this compound can form stable complexes with palladium, making it a promising ligand for Suzuki-Miyaura cross-coupling reactions. The ligand's electronic properties may enhance the stability and activity of the palladium catalyst.

Hypothetical Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

  • Catalyst Pre-formation: In a glovebox, to a solution of Pd(OAc)₂ (2.2 mg, 0.01 mmol) in 1 mL of anhydrous toluene, add a solution of this compound (2.9 mg, 0.02 mmol) in 1 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To a dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution to the Schlenk tube, followed by 3 mL of toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Data Presentation (Based on Analogous Pyridine-Nitrile Ligands)

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidL11K₃PO₄Toluene100>95
21-Bromo-4-methoxybenzenePhenylboronic acidL11K₃PO₄Toluene10092
32-BromopyridinePhenylboronic acidL12Cs₂CO₃Dioxane11085

L1 represents a hypothetical this compound-Pd complex.

Diagram: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

Proposed Suzuki-Miyaura catalytic cycle.
Palladium-Catalyzed Heck Reaction

The Heck reaction, for the formation of substituted alkenes, could also be facilitated by a palladium complex of this compound. The ligand would stabilize the palladium center throughout the catalytic cycle.

Hypothetical Protocol: Heck Coupling of Iodobenzene with Styrene

  • Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (1 mol%), this compound (2 mol%), iodobenzene (1.0 mmol), styrene (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Reaction Execution: Add 5 mL of DMF as the solvent. Seal the tube and heat to 120 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield stilbene.

Data Presentation (Based on Analogous Pyridine-Based Ligands)

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneStyreneL11Na₂CO₃DMF12090
24-BromoanisoleMethyl acrylateL11Et₃NAcetonitrile10088
31-Iodonaphthalenen-Butyl acrylateL11.5K₂CO₃DMA13085

L1 represents a hypothetical this compound-Pd complex.

Diagram: Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd(OAc)₂, Ligand, Aryl Halide, Alkene, Base B Add Solvent (DMF) A->B C Seal Tube and Heat (120 °C, 16h) B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G

Workflow for the Heck cross-coupling reaction.
Nickel-Catalyzed C-H Activation

Pyridine-based ligands are known to direct C-H activation reactions. The nitrogen of the pyridine ring in this compound could act as a directing group, enabling the functionalization of otherwise inert C-H bonds. Nickel catalysis is a cost-effective alternative to palladium for such transformations.

Hypothetical Protocol: Nickel-Catalyzed Alkylation of an Aromatic C-H Bond

  • Reaction Setup: In a glovebox, a mixture of the aromatic substrate (e.g., 2-phenylpyridine, 1.0 mmol), alkyl halide (1.5 mmol), Ni(cod)₂ (5 mol%), this compound (10 mol%), and Cs₂CO₃ (2.0 mmol) is placed in a vial.

  • Reaction Execution: Add 3 mL of anhydrous 1,4-dioxane. The vial is sealed and the mixture is stirred at 130 °C for 24 hours.

  • Work-up: After cooling, the reaction is filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification: The residue is purified by preparative thin-layer chromatography.

Data Presentation (Based on Analogous N-donor Ligands)

EntrySubstrateAlkylating AgentLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
12-PhenylpyridineIodomethaneL15Cs₂CO₃Dioxane13075
2Benzo[h]quinoline1-BromobutaneL15K₂CO₃Toluene12068
31-PhenylpyrazoleBromoethaneL15NaOtBuDioxane13072

L1 represents a hypothetical this compound-Ni complex.

Diagram: Logical Relationship in C-H Activation

CH_Activation_Logic cluster_components Reaction Components cluster_process Catalytic Process Substrate Aromatic Substrate (with Directing Group) CH_Activation C-H Bond Activation (Directed) Substrate->CH_Activation Reagent Alkylating/Arylating Reagent Coupling Reductive Elimination/ Cross-Coupling Reagent->Coupling Catalyst Ni(0) Precursor Coordination Ligand Coordination to Ni(0) Catalyst->Coordination Ligand This compound Ligand->Coordination Base Inorganic/Organic Base Base->Coupling Coordination->CH_Activation CH_Activation->Coupling Product_Formation Formation of Functionalized Product Coupling->Product_Formation

Logical flow of a directed C-H activation reaction.
Catalytic Hydrogenation of Nitriles

Transition metal complexes are widely used for the hydrogenation of nitriles to primary amines. A complex of this compound with a metal such as nickel or palladium could potentially catalyze this transformation.

Hypothetical Protocol: Hydrogenation of Benzonitrile

  • Catalyst Preparation: A catalyst could be prepared in situ by reacting this compound with a metal salt (e.g., NiCl₂).

  • Reaction Setup: In a high-pressure autoclave, add benzonitrile (1.0 mmol), the catalyst (1 mol%), and a solvent such as methanol (10 mL).

  • Reaction Execution: The autoclave is sealed, purged with H₂, and then pressurized with H₂ gas (e.g., 10 bar). The reaction is stirred at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 4 hours).

  • Work-up: After cooling and venting the H₂ gas, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

  • Analysis: The conversion and selectivity for benzylamine are determined by gas chromatography or NMR spectroscopy.

Data Presentation (Based on Analogous Nickel Catalysts)

EntrySubstrateCatalystSolventPressure (bar H₂)Temp (°C)Time (h)Conversion (%)Selectivity to 1° Amine (%)
1BenzonitrileNi/L1Methanol101204>9998
2PhenylacetonitrileNi/L1Ethanol201006>9995
34-MethoxybenzonitrileNi/L1THF1511059897

L1 represents a hypothetical this compound-Ni complex.

Diagram: Hydrogenation Reaction Pathway

Hydrogenation_Pathway Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine [H₂], Catalyst Amine R-CH₂-NH₂ (Primary Amine) Imine->Amine [H₂], Catalyst Side_Product Secondary/Tertiary Amines Imine->Side_Product + R-CH₂-NH₂ - NH₃

Simplified pathway for nitrile hydrogenation.

Application Notes and Protocols for the Purification of 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyanomethyl)picolinonitrile is a valuable building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical agents. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. This document provides detailed application notes and protocols for the purification of this compound from a typical reaction mixture. The primary purification techniques discussed are recrystallization, column chromatography, and liquid-liquid extraction.

Common impurities in the synthesis of this compound, which may arise from the cyanomethylation of a picolyl halide or a related precursor, can include unreacted starting materials, over-alkylated byproducts, and hydrolysis products. Effective removal of these impurities is critical to ensure the desired reactivity and quality of the downstream products.

Data Presentation

The following tables summarize representative quantitative data for the purification of a crude this compound product with an initial purity of approximately 85%. These values are illustrative and may vary depending on the specific nature and concentration of impurities in the crude mixture.

Table 1: Recrystallization of this compound

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Isopropanol/Water859880
Ethanol859775
Toluene859685

Table 2: Column Chromatography of this compound

Stationary PhaseEluent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Silica GelHexane:Ethyl Acetate (3:1 to 1:1 gradient)85>9970
Alumina (neutral)Dichloromethane:Methanol (99:1)859875

Table 3: Liquid-Liquid Extraction of this compound

Extraction SolventAqueous PhaseInitial Purity (%)Purity after Extraction (%)
DichloromethaneSaturated NaHCO₃8590
Ethyl AcetateBrine8588

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.

1.1. Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

1.2. Procedure:

  • Place 10 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add 50 mL of isopropanol to the flask.

  • Gently heat the mixture on a heating mantle while stirring until the solid dissolves completely.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Slowly add deionized water dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

  • Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/water (1:1) mixture.

  • Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] This method is particularly useful for removing impurities with polarities similar to the product.[2]

2.1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

2.2. Procedure:

  • Prepare a slurry of 100 g of silica gel in hexane.

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the bottom and top of the silica gel bed.[1]

  • Dissolve 2 g of crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Begin eluting the column with a mobile phase of hexane:ethyl acetate (3:1).

  • Collect fractions in test tubes and monitor the separation by TLC.

  • Gradually increase the polarity of the mobile phase to a 1:1 mixture of hexane:ethyl acetate to elute the desired product.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a useful first-step purification to remove water-soluble or highly polar/nonpolar impurities from the crude reaction mixture.

3.1. Materials:

  • Crude reaction mixture containing this compound

  • Dichloromethane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

3.2. Procedure:

  • Transfer the crude reaction mixture into a separatory funnel.

  • Add an equal volume of dichloromethane and shake vigorously, periodically venting the funnel.

  • Allow the layers to separate and drain the organic (bottom) layer into a clean flask.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, deionized water, and brine. After each wash, allow the layers to separate and discard the aqueous layer.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the partially purified product. This product can then be further purified by recrystallization or column chromatography.

Purity Analysis

The purity of this compound can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water is suitable for quantitative purity analysis of pyridine derivatives.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities. Quantitative NMR (qNMR) can be used for purity determination.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Slurry & Pack Column B Load Crude Product A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

Liquid_Liquid_Extraction_Workflow A Crude Reaction Mixture in Separatory Funnel B Add Immiscible Organic Solvent A->B C Shake & Vent B->C D Separate Layers C->D E Wash Organic Layer D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H Partially Purified Product G->H

Caption: Workflow for the initial purification of this compound by liquid-liquid extraction.

References

Screening the Biological Activity of 3-(Cyanomethyl)picolinonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening the biological activity of 3-(cyanomethyl)picolinonitrile derivatives and related cyanopyridine compounds. The following sections outline methodologies for evaluating their potential as therapeutic agents, with a focus on their anticancer and enzyme inhibitory activities.

Introduction to 3-Cyanopyridine Derivatives

The pyridine scaffold is a crucial component in a vast array of natural products and clinically significant molecules, recognized for its diverse biological activities.[1] Among these, cyanopyridine derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide range of pharmacological effects.[2] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The presence of the cyano group can enhance pharmacokinetic profiles and can also act as an electrophilic warhead for covalent inhibition of target enzymes.[4] This document focuses on derivatives of this compound, a subset of cyanopyridines, and provides protocols for assessing their biological activities, particularly in the context of cancer drug discovery.

Application Notes: Potential Therapeutic Applications

Derivatives of 3-cyanopyridine have shown promise in several therapeutic areas:

  • Anticancer Activity: A primary area of investigation for these compounds is their potent cytotoxic effects against various human cancer cell lines.[5][6] They have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[7][8]

  • Enzyme Inhibition: Many cyanopyridine derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9] Specific targets include PIM-1 kinase, EGFR, VEGFR-2, HER-2, and PI3K, making them attractive candidates for targeted cancer therapy.[7][10][11][12]

  • Antimicrobial Activity: Certain cyanopyridine derivatives have demonstrated activity against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents.[1][13][14]

  • Vasorelaxant Activity: Some 3-cyano-2-pyridone derivatives have been shown to exhibit vasorelaxant effects, indicating potential applications in cardiovascular diseases.[15]

Experimental Protocols

General Synthesis of Cyanopyridine Derivatives

A common method for the synthesis of cyanopyridine derivatives involves a multi-component reaction. For example, a one-pot reaction can be employed using a substituted benzaldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, and a source of ammonia such as ammonium acetate, often under reflux conditions.[14][16]

A general procedure is as follows:

  • A mixture of a chalcone derivative (e.g., synthesized from a substituted benzaldehyde and an appropriate ketone), malononitrile, and ammonium acetate is refluxed in a suitable solvent like ethanol.[14]

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and purified, typically by recrystallization from a solvent like ethanol.[16]

  • The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[1]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5][7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil) are included.[5][16]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate overnight to allow cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Kinase Inhibition Assay

To determine the inhibitory activity of the compounds against specific protein kinases (e.g., PIM-1, EGFR, VEGFR-2), enzyme-linked immunosorbent assays (ELISAs) or other commercially available kinase assay kits can be used.

General Protocol (Example for PIM-1 Kinase):

  • Reagents: Recombinant human PIM-1 kinase, a specific substrate peptide, ATP, and a phosphospecific antibody are required.

  • Assay Procedure:

    • The kinase reaction is performed in a kinase assay buffer in 96-well plates.

    • The test compound (at various concentrations) is pre-incubated with the PIM-1 kinase.

    • The kinase reaction is initiated by adding the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. In an ELISA-based assay, the phosphorylated substrate is captured by an antibody coated on the plate, and a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection with a suitable substrate that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.[7][8]

Signaling Pathway Inhibition by a Kinase Inhibitor

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR-2) Kinase Protein Kinase (e.g., PIM-1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription Gene Transcription pSubstrate->Transcription Promotes Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 3-Cyanopyridine Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a signaling pathway by a 3-cyanopyridine derivative.

Data Presentation

The quantitative data for the biological activity of 3-cyanopyridine derivatives should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of 3-Cyanopyridine Derivatives against Human Cancer Cell Lines

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)PC-3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Reference
Derivative A 0.571.13---[7]
Derivative B 1.310.99---[7]
Compound 5c --14.4115.93-[5]
Compound 5e -5.993.583.61-[5]
Compound 8 --0.01-0.02[16]
Compound 16 --0.02-0.01[16]
Compound 5a 1.772.71---[12]
Compound 5e (2) 1.39----[12]
Doxorubicin --0.45-0.52[16]
5-Fluorouracil -5.017.919.42-[5]

Note: '-' indicates data not available in the cited sources. Compound designations are as per the source publications.

Table 2: Enzyme Inhibitory Activity of 3-Cyanopyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Derivative C PIM-111.4[7]
Derivative D PIM-117.2[7]
Compound 28 EGFR70[10]
Compound 30 EGFR68[10]
Compound 5a VEGFR-2217[12]
Compound 5e VEGFR-2124[12]
Compound 5a HER-2168[12]
Compound 5e HER-277[12]
Erlotinib EGFR80[10]
Lapatinib VEGFR-2182[12]
Lapatinib HER-2131[12]
Staurosporine PIM-116.7[7]

Conclusion

The protocols and data presented here provide a framework for the systematic evaluation of this compound and related cyanopyridine derivatives as potential therapeutic agents. The demonstrated potent anticancer and enzyme inhibitory activities of this class of compounds warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy models, and ADME/Tox profiling to advance the most promising candidates toward clinical development.

References

Application Notes and Protocols for the Introduction of a Cyanomethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the user requested information specifically on the use of 3-(Cyanomethyl)picolinonitrile, a thorough review of the provided search results yielded no specific applications or protocols for this particular reagent. The following application notes detail established methods for introducing a cyanomethyl group using alternative and well-documented reagents, primarily acetonitrile, which serves as a common and versatile source for the cyanomethyl moiety.

Introduction

The cyanomethyl group (–CH₂CN) is a valuable functional group in organic synthesis and medicinal chemistry. Its presence in a molecule can impart unique electronic and steric properties, and it serves as a versatile synthetic handle for further chemical transformations. The nitrile functionality can be readily converted into other important groups such as primary amines, carboxylic acids, amides, and ketones.[1][2] Consequently, the development of efficient methods for the introduction of a cyanomethyl group is of significant interest to researchers in drug discovery and development.[1][3][4]

Application Notes

Overview of Cyanomethylation Methods

The introduction of a cyanomethyl group, or cyanomethylation, can be achieved through various synthetic strategies. A common approach involves the use of acetonitrile (CH₃CN) as the cyanomethyl source.[5][6] This can be accomplished through metal-catalyzed or metal-free radical-mediated reactions.[1][7]

Metal-Catalyzed Cyanomethylation: Transition metals such as copper and iron can catalyze the cyanomethylation of various substrates. For instance, copper-catalyzed reactions have been employed for the cyanomethylation of imines.[7] Iron catalysts have been utilized for the cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and an oxidant.[7]

Metal-Free Cyanomethylation: Metal-free methods often involve the generation of a cyanomethyl radical from acetonitrile using an oxidant like tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP).[1][5][7] This radical can then react with a variety of substrates, including aryl alkynoates and 8-aminoquinoline amides.[5][7]

Key Applications in Synthesis
  • Synthesis of β,γ-Unsaturated Nitriles: Alkenes can undergo 1,2-hydro(cyanomethylation) in the presence of a cyanomethyl radical species to yield β,γ-unsaturated nitriles.[8]

  • Synthesis of 3-Cyanomethylated Coumarins: Aryl alkynoates can be converted to 3-cyanomethylated coumarins through a cyanomethylation and cyclization cascade using acetonitrile as the cyanomethyl source under metal-free conditions.[5][9]

  • Synthesis of α-Cyanomethyl-β-dicarbonyls: A direct cyanomethylation of the α-position of β-dicarbonyl compounds can be achieved using acetonitrile via an iron-catalyzed radical reaction.[10]

  • Synthesis of 3-Cyanomethyl Imidazo[1,2-a]pyridines: These compounds, which have significant biological activity, can be synthesized through a multi-step process involving the cyanation of a quaternary ammonium salt intermediate.

Experimental Protocols

Protocol 1: Metal-Free Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile

This protocol describes the synthesis of 3-cyanomethylated coumarins from aryl alkynoates using acetonitrile as the cyanomethyl source, initiated by tert-butyl peroxybenzoate (TBPB).[1][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product ArylAlkynoate Aryl Alkynoate Reaction + ArylAlkynoate->Reaction Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Reaction TBPB TBPB TBPB->Reaction Initiator Coumarin 3-Cyanomethylated Coumarin Reaction->Coumarin Heat G Start 3-(Dimethylamino)methyl imidazo[1,2-a]pyridine Step1 Add Ethylchloroformate in Dichloromethane Start->Step1 Intermediate Quaternary Ammonium Salt Step1->Intermediate Step2 Add Sodium Cyanide in Water (pH 8.0) Intermediate->Step2 Product 3-Cyanomethyl imidazo[1,2-a]pyridine Step2->Product G cluster_initiation Initiation cluster_propagation Propagation TBPB TBPB Radicals tert-Butoxy Radical + Benzoyloxy Radical TBPB->Radicals Heat CyanomethylRadical Cyanomethyl Radical (•CH2CN) Radicals->CyanomethylRadical H-abstraction from CH3CN Acetonitrile Acetonitrile (CH3CN) AlkenylRadical Alkenyl Radical CyanomethylRadical->AlkenylRadical + Aryl Alkynoate ArylAlkynoate Aryl Alkynoate SpiroRadical Spiro-radical Intermediate AlkenylRadical->SpiroRadical Intramolecular Spirocyclization FinalRadical Rearranged Radical SpiroRadical->FinalRadical Ester Migration Product 3-Cyanomethylated Coumarin FinalRadical->Product H-abstraction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3-(cyanomethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis involves the cyanation of a precursor like 3-(chloromethyl)picolinonitrile or the reaction of (1-OXY-PYRIDIN-3-YL)-ACETONITRILE.[1] Industrial production may utilize ammoxidation of 3-picoline, though this can lead to a mixture of isomers.

Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A likely byproduct is the isocyanide isomer, 3-(isocyanomethyl)picolinonitrile. The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack by the carbon is generally favored, the formation of the isocyanide can occur, particularly under certain solvent and temperature conditions.

Q3: My reaction is producing a more polar byproduct that is soluble in water. What might this be?

This is likely due to the hydrolysis of one or both of the nitrile groups. The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the formation of 3-(carbamoylmethyl)picolinonitrile or 3-(carboxymethyl)picolinonitrile. In some cases, the picolinonitrile group can also be hydrolyzed to picolinamide or picolinic acid.

Q4: After workup, I have a significant amount of unreacted starting material. What are some potential causes?

Incomplete reaction can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor quality reagents: The cyanide source (e.g., sodium or potassium cyanide) can degrade over time. It is crucial to use a fresh, dry source of cyanide. The starting material, such as 3-(chloromethyl)picolinonitrile, should also be of high purity.

  • Inadequate mixing: In heterogeneous reaction mixtures, efficient stirring is critical to ensure proper contact between reactants.

Q5: I am seeing byproducts resulting from reactions on the pyridine ring. What are these and how can I avoid them?

Side reactions on the pyridine ring can occur, especially if using harsh reagents or elevated temperatures. These can include:

  • Oxidation: If using an oxidative route (e.g., from a pyridine N-oxide precursor), over-oxidation can lead to the formation of pyridine carboxylic acids.

  • Substitution at other positions: While the cyanomethyl group is at the 3-position, reactions can sometimes occur at other positions on the pyridine ring, leading to isomeric byproducts. This is particularly a concern in syntheses starting from unsubstituted or differently substituted pyridines.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in the synthesis of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Increase reaction time and/or temperature cautiously.- Use fresh, high-purity starting materials and reagents.
Formation of multiple side products.- Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.- Adjust reaction conditions (solvent, temperature, pH) to minimize the formation of specific side products (see table below).
Mechanical loss during workup.- Optimize extraction and purification procedures to minimize product loss.
Presence of Isocyanide Byproduct Ambident nature of the cyanide nucleophile.- Use a polar aprotic solvent like DMSO or DMF to favor C-alkylation.- Control the reaction temperature, as higher temperatures can sometimes favor N-alkylation.
Presence of Hydrolysis Products Presence of water in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Quench the reaction carefully to avoid prolonged exposure to aqueous acidic or basic conditions.
Unreacted Starting Material Inefficient cyanation.- Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the nucleophilicity of the cyanide ion in a two-phase system.- Consider using a different cyanide source (e.g., trimethylsilyl cyanide) which can sometimes offer better reactivity and selectivity.
Formation of Pyridine Ring Byproducts Harsh reaction conditions.- If using a pyridine N-oxide precursor, control the deoxygenation step carefully to avoid side reactions.- For direct cyanation of the pyridine ring, optimize the catalyst and reaction conditions to improve regioselectivity.

Common Side Reactions and Mitigation Strategies

Side Reaction Byproduct Structure Mitigation Strategy Typical Yield Reduction (%)
Isocyanide Formation 3-(isocyanomethyl)picolinonitrileUse polar aprotic solvents (DMSO, DMF). Maintain moderate reaction temperatures.5 - 15
Hydrolysis of Cyanomethyl Group 3-(carbamoylmethyl)picolinonitrile or 3-(carboxymethyl)picolinonitrileUse anhydrous conditions. Control pH during workup.5 - 20
Hydrolysis of Picolinonitrile Group 3-(cyanomethyl)picolinamide or 3-(cyanomethyl)picolinic acidUse anhydrous conditions. Control pH during workup.2 - 10
Reaction with Hydroxide 3-(hydroxymethyl)picolinonitrileAvoid aqueous basic conditions if possible. Use a non-aqueous base if necessary.Variable
Over-oxidation (from N-oxide route) 3-(cyanomethyl)pyridine-N-oxide or pyridine carboxylic acid derivativesUse a mild reducing agent for deoxygenation. Control stoichiometry of the oxidant.5 - 10

Experimental Protocols

Synthesis of this compound from 3-(chloromethyl)picolinonitrile

  • Materials: 3-(chloromethyl)picolinonitrile, Sodium Cyanide (NaCN), Dimethylformamide (DMF, anhydrous), Inert gas (Nitrogen or Argon).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(chloromethyl)picolinonitrile (1 equivalent) in anhydrous DMF.

    • Add sodium cyanide (1.1 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Process Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start: 3-(chloromethyl)picolinonitrile + NaCN Reaction Reaction in Anhydrous Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analyze Crude Product (TLC, LC-MS, NMR) Workup->Analysis Product This compound Purification->Product LowYield Low Yield? Analysis->LowYield LowYield->Product No ImpurityID Identify Impurities LowYield->ImpurityID Yes Optimize Optimize Conditions ImpurityID->Optimize Optimize->Reaction Adjust Parameters

References

Technical Support Center: Synthesis of 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Cyanomethyl)picolinonitrile. The primary synthetic route involves the nucleophilic substitution of 3-(chloromethyl)picolinonitrile with a cyanide source. This guide will help diagnose and resolve common issues to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution of 3-(chloromethyl)picolinonitrile with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a solvent that can facilitate the interaction between the organic substrate and the inorganic cyanide salt.

Q2: What are the typical yields for this reaction?

A2: Yields can vary significantly based on the reaction conditions. With optimized protocols, yields can range from 80-90%.[1][2][3] However, suboptimal conditions can lead to substantially lower yields.

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions include the formation of the isocyanide byproduct, hydrolysis of the starting material or product, and the formation of impurities if the starting 3-(chloromethyl)picolinonitrile is not pure.[1][3] In aqueous or protic solvents, the formation of 3-(hydroxymethyl)picolinonitrile is also a possibility.

Q4: Is it necessary to use a phase-transfer catalyst?

A4: While not strictly necessary, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate and yield, especially in biphasic solvent systems (e.g., an organic solvent and water).[4] A PTC facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs.[4]

Q5: Are there less toxic alternatives to sodium or potassium cyanide?

A5: Yes, for researchers looking to avoid highly toxic alkali metal cyanides, alternative cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used in conjunction with a palladium or copper catalyst.[5][6][7][8] Trimethylsilyl cyanide (TMSCN) is another alternative, often used in copper-catalyzed reactions.[9]

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed, starting material remains. 1. Low reactivity of the cyanide source. • Ensure the cyanide salt is finely powdered to maximize surface area. • If using a biphasic system without a PTC, the reaction will be very slow. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[4]
2. Poor solubility of reactants. • Use a solvent system that can dissolve both the organic substrate and, to some extent, the cyanide salt. Ethanol/water mixtures are common.[1][2][3] • For catalytic systems, ensure all components are soluble in the chosen solvent (e.g., toluene, dioxane).[6][7]
3. Inactive catalyst (for Pd or Cu-catalyzed reactions). • Ensure the catalyst is not old or degraded. • Use an inert atmosphere (e.g., nitrogen or argon) as oxygen can negatively impact some catalytic systems.[10]
Low yield with significant side product formation. 1. Hydrolysis of the starting material or product. • Use anhydrous solvents if possible, especially when not using a PTC. • If an aqueous workup is necessary, perform it quickly and at a low temperature.
2. Formation of isocyanide byproduct. • Isocyanide formation is a known side reaction. Purification by distillation or chromatography is often necessary.[3] Washing the crude product with warm dilute sulfuric acid can also help remove isocyanides.[1][3]
3. Impure starting material. • The purity of the 3-(chloromethyl)picolinonitrile significantly impacts the yield.[1] Purify the starting material by distillation or chromatography if necessary.
Reaction Monitoring and Product Isolation Issues
Symptom Possible Cause Suggested Solution
Difficulty in determining reaction completion. 1. Ineffective monitoring technique. • Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
Product loss during workup. 1. Emulsion formation during extraction. • Add brine to the aqueous layer to help break up emulsions.
2. Inefficient extraction. • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
3. Loss during purification. • If distilling, ensure the vacuum is stable to prevent bumping and loss of product.[1][2][3] • For column chromatography, choose an appropriate solvent system to ensure good separation.

Data Presentation: Comparison of Cyanation Methods for Benzyl Chloride (Analogous Reaction)

Method Cyanide Source Catalyst/Additive Solvent Temperature (°C) Yield (%) Reference
Classical Sₙ2 NaCNNoneEthanol/WaterReflux80-90[1][2][3]
Phase-Transfer Catalysis NaCNTetrabutylammonium BromideDichloromethane/WaterRoom Temp.High (unspecified)[4]
Palladium-Catalyzed K₄[Fe(CN)₆]Pd(OAc)₂/PPh₃Toluene180up to 88[5]
Copper-Catalyzed K₄[Fe(CN)₆]CuIToluene180up to 85[6]

Experimental Protocols

Protocol 1: Classical Cyanation using Sodium Cyanide

This protocol is adapted from the synthesis of benzyl cyanide.[1][2][3]

Materials:

  • 3-(chloromethyl)picolinonitrile (1.0 eq)

  • Sodium Cyanide (1.25 eq)

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in water with gentle warming.

  • Add a solution of 3-(chloromethyl)picolinonitrile in 95% ethanol to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is based on the cyanation of benzyl chlorides.[5]

Materials:

  • 3-(chloromethyl)picolinonitrile (1.0 eq)

  • K₄[Fe(CN)₆] (0.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Toluene

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add palladium(II) acetate, triphenylphosphine, and K₄[Fe(CN)₆].

  • Add toluene, followed by 3-(chloromethyl)picolinonitrile.

  • Seal the vessel and heat the mixture to 180°C for 20-24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_sm Starting Material Consumed? start->check_sm no_reaction No Reaction check_sm->no_reaction No side_products Side Products Observed? check_sm->side_products Yes solubility Improve Reactant Solubility - Use co-solvent (EtOH/H2O) - Add Phase-Transfer Catalyst no_reaction->solubility Poor Solubility reagent_quality Check Reagent Quality - Use pure 3-(chloromethyl)picolinonitrile - Use finely powdered NaCN no_reaction->reagent_quality Low Reactivity catalyst_issue Address Catalyst Issues (if applicable) - Use fresh catalyst - Maintain inert atmosphere no_reaction->catalyst_issue Inactive Catalyst hydrolysis Minimize Hydrolysis - Use anhydrous solvents - Keep workup brief and cold side_products->hydrolysis Yes isocyanide Remove Isocyanide - Purify by distillation/chromatography - Wash with dilute acid side_products->isocyanide Yes end Improved Yield solubility->end reagent_quality->end catalyst_issue->end hydrolysis->end isocyanide->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway sub 3-(Chloromethyl)picolinonitrile reag + NaCN sub->reag prod This compound reag->prod Sₙ2 Reaction side NaCl prod->side

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Analysis of 3-(Cyanomethyl)picolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 3-(Cyanomethyl)picolinonitrile by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts expected in reactions involving this compound?

A1: Based on the structure of this compound, the most common byproducts arise from the reactivity of the nitrile groups and the pyridine ring. These can include:

  • Hydrolysis Products: One or both nitrile groups can hydrolyze to form amides or carboxylic acids, especially if water is present in the reaction mixture or during workup.

  • Intramolecular Cyclization Products: The presence of two nitrile groups allows for the possibility of intramolecular cyclization, such as the Thorpe-Ziegler reaction, to form cyclic enamines or ketones after hydrolysis.

  • Solvent Adducts: The reactive methylene group between the pyridine ring and the nitrile can potentially react with certain solvents or reagents.

  • Starting Material Impurities: Impurities from the synthesis of this compound, such as (1-OXY-PYRIDIN-3-YL)-ACETONITRILE, may be carried through.[1]

  • Dimers or Oligomers: Under certain conditions, dimerization or oligomerization can occur.

Q2: I am not seeing my compound of interest or any byproducts in my LC-MS analysis. What could be the issue?

A2: Several factors could contribute to a lack of signal. Nitrile-containing compounds can sometimes be challenging to ionize, especially with electrospray ionization (ESI). Here are some troubleshooting steps:

  • Check Ionization Source Settings: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. Ensure you are using an appropriate mobile phase, typically water and acetonitrile or methanol with a small amount of additive like formic acid or ammonium formate to promote protonation.

  • Switch Polarity: Try analyzing your samples in both positive and negative ionization modes. While many nitrogen-containing compounds ionize well in positive mode, some byproducts might be more readily detected in negative mode.

  • Confirm Instrument Performance: Ensure the LC-MS system is performing correctly by running a standard or tuning solution.

  • Sample Concentration: Your compound or its byproducts might be below the limit of detection. Try analyzing a more concentrated sample.

Q3: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A3: Poor peak shape can be caused by several factors related to the column, mobile phase, or interactions with the LC system.

  • Column Choice: Ensure you are using a suitable column, such as a C18, for your analytes.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compounds and their interaction with the stationary phase. Adjusting the pH with additives can often improve peak shape.

  • Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure adequate separation and sharp peaks.

  • System Contamination: Contamination in the LC system can lead to peak tailing. Flush the system and column thoroughly.

Troubleshooting Guide for Byproduct Identification

Problem: An unknown peak is observed in the chromatogram of my reaction mixture.

Solution Workflow:

  • Determine the Molecular Weight: Obtain the mass-to-charge ratio (m/z) of the unknown peak from the mass spectrum. For singly charged ions, this will correspond to the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.

  • Hypothesize Potential Structures: Based on the molecular weight and the starting materials, reagents, and reaction conditions, propose possible structures for the byproduct. Common reactions to consider are hydrolysis, cyclization, and reactions with solvents.

  • Fragment Analysis (MS/MS): If your instrument has tandem mass spectrometry capabilities, perform an MS/MS experiment on the unknown peak to obtain fragmentation data. The fragmentation pattern can provide structural information to help confirm or refute your hypothesized structures.

  • Literature and Database Search: Search chemical databases and literature for the proposed structures and their known mass spectral behavior.

  • Synthesis of Standards: If the identity of a critical byproduct cannot be confirmed by other means, synthesizing an authentic standard for comparison is the most definitive method.

Potential Byproducts in this compound Reactions

The following table summarizes potential byproducts, their likely formation pathway, and expected mass spectral data.

Byproduct NamePotential Formation PathwayMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
3-(Carbamoylmethyl)picolinonitrilePartial hydrolysis of the cyanomethyl groupC₉H₇N₃O173.17174.18
3-(Cyanomethyl)picolinamidePartial hydrolysis of the picolinonitrile groupC₉H₇N₃O173.17174.18
3-(Carboxymethyl)picolinonitrileFull hydrolysis of the cyanomethyl groupC₉H₆N₂O₂174.16175.17
3-(Cyanomethyl)picolinic acidFull hydrolysis of the picolinonitrile groupC₉H₆N₂O₂174.16175.17
3-Amino-4-imino-4,5-dihydro-1H-cyclopenta[c]pyridine-2-carbonitrileIntramolecular (Thorpe-Ziegler) cyclizationC₉H₈N₄172.19173.20
Dimer of this compoundDimerizationC₁₈H₁₂N₆324.34325.35

Note: The expected [M+H]⁺ values are calculated based on the monoisotopic mass.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Reaction Quenching: Quench the reaction using an appropriate method.

  • Dilution: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water). The final concentration should be in the low µg/mL to ng/mL range.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial Transfer: Transfer the filtered sample to an autosampler vial for analysis.

Protocol 2: General Purpose LC-MS Method for Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive and Negative.

  • Scan Range: m/z 100-1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: This is a general method and may require optimization for specific byproducts.

Visualizations

Byproduct_Identification_Workflow start Unknown Peak Detected in Chromatogram get_mw Determine m/z (Molecular Weight) start->get_mw hypothesize Hypothesize Potential Byproduct Structures get_mw->hypothesize msms Perform MS/MS for Fragmentation Analysis hypothesize->msms search Search Databases and Literature msms->search confirm Structure Confirmed? search->confirm synthesize Synthesize Standard for Confirmation confirm->synthesize No end Byproduct Identified confirm->end Yes synthesize->end

Caption: Workflow for identifying an unknown byproduct by LC-MS.

LCMS_Troubleshooting_Tree start LC-MS Issue no_signal No Signal / Low Sensitivity start->no_signal peak_shape Poor Peak Shape (Broad, Tailing) start->peak_shape check_ionization Optimize Ion Source Check Mobile Phase Additives no_signal->check_ionization Yes optimize_lc Optimize LC Method (Gradient, Flow Rate) peak_shape->optimize_lc Yes switch_polarity Switch Ionization Polarity (Positive / Negative) check_ionization->switch_polarity check_instrument Run System Suitability Test (Check Instrument Performance) switch_polarity->check_instrument increase_conc Increase Sample Concentration check_instrument->increase_conc check_column Check Column Integrity and Type optimize_lc->check_column adjust_ph Adjust Mobile Phase pH check_column->adjust_ph flush_system Flush LC System and Column adjust_ph->flush_system

Caption: Decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Troubleshooting Cyanomethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during cyanomethylation reactions. The following sections are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my cyanomethylation reaction showing no product or a very low yield?

A1: A low or non-existent yield is one of the most common issues. The cause can typically be traced back to reagents, reaction conditions, or the nature of the substrate itself.

Potential Causes and Solutions:

  • Inactive Reagents: Acetonitrile, a common cyanomethyl source, can be relatively inert.[1] Ensure all reagents, especially the base and solvents, are pure and anhydrous, as water can deactivate reagents.[2]

  • Insufficiently Strong Base: The deprotonation of acetonitrile (pKa ≈ 31.3 in DMSO) often requires a strong base.[1] If a weak base is used, the concentration of the reactive α-nitrile anion may be too low for the reaction to proceed. However, some bases may favor undesired elimination reactions over the desired addition.[3]

  • Inappropriate Temperature: Some cyanomethylation reactions require elevated temperatures to overcome activation energy barriers.[1] Conversely, excessive heat can lead to the decomposition of starting materials, reagents, or the desired product.[4]

  • Catalyst Deactivation: In metal-catalyzed reactions, impurities in the starting materials or solvents can poison the catalyst.[5]

  • Steric Hindrance: Highly substituted or sterically hindered substrates may fail to react under standard conditions.[6][7]

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The formation of unexpected products often arises from competing reaction pathways. Identifying the side product is the first step toward mitigating its formation.

  • Elimination Products: In the cyanomethylation of β-alkoxyaldehydes, strong alkoxide bases like KOtBu can favor a competing elimination reaction pathway over the desired cyanomethyl addition.[3] Switching to a non-alkoxide strong base such as nBuLi can suppress this side reaction.[3]

  • Self-Condensation (Thorpe-Ziegler Reaction): Under strongly basic conditions, acetonitrile can react with itself, leading to dimerization or polymerization.[1] This can be minimized by the slow addition of the base or by using a milder catalytic system if applicable.

  • Hydrolysis: The nitrile functional group can be sensitive to hydrolysis, especially under acidic or basic workup conditions at elevated temperatures, converting it to an amide or carboxylic acid.[8] Ensure workup procedures are performed at low temperatures and with appropriate pH control.

  • Polymerization: Glycolonitrile, formed from formaldehyde and cyanide, can spontaneously polymerize, especially at higher temperatures.[4]

Q3: My reaction with a phenol substrate is giving the wrong isomer (C-alkylation instead of O-alkylation). How can I improve selectivity?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[9] Reaction conditions dictate the selectivity.

  • Solvent Choice: O-alkylation is generally favored in polar aprotic solvents like DMF or DMSO.[9] These solvents solvate the metal cation, leaving the oxygen atom of the phenoxide more nucleophilic.

  • Base and Counter-ion: The choice of base can influence the outcome. Weaker bases might favor O-alkylation.

  • Protecting Groups: To ensure absolute selectivity, consider protecting the phenolic hydroxyl group before attempting modifications at other positions.[9]

Q4: My starting material or product seems to be decomposing. How can I prevent this?

A4: Decomposition is often caused by oxidation or instability under the reaction or workup conditions.

  • Oxidation: Phenols are particularly susceptible to oxidation, which can be indicated by the reaction mixture turning dark.[2] To prevent this, run reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]

  • Workup Instability: The product may not be stable to the acidic or basic conditions used during the workup.[10] Test the stability of your product by exposing a small sample to the planned workup conditions and analyzing it by TLC or LC-MS.[10] The cyanohydrin functional group can be unstable and revert to the starting carbonyl compound, especially under basic conditions.[6][11]

Data and Reaction Parameters

Table 1: Troubleshooting Summary for Low/No Yield

Potential CauseSuggested Solution
Reagent Inactivity Use fresh, anhydrous solvents and reagents. Consider a more reactive cyanomethyl source like (cyanomethyl)trimethylphosphonium iodide or trimethylsilylacetonitrile.[12]
Improper Base Selection For substrates prone to elimination, switch from an alkoxide base (KOtBu) to an organolithium base (nBuLi).[3] For less acidic C-H bonds, a stronger base like LiHMDS may be required.[8]
Suboptimal Temperature Methodically screen temperatures (e.g., -40 °C, RT, 50 °C, 100 °C) while monitoring by TLC/LC-MS.[1][3]
Catalyst Poisoning Purify starting materials. Use high-purity, degassed solvents.
Steric Hindrance Increase reaction temperature and time. Use a less bulky cyanomethylating agent. Note that highly hindered ketones may give poor yields.[6][7]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionLikely CauseMitigation Strategy
Elimination Use of strong alkoxide bases with susceptible substrates.[3]Employ a non-alkoxide strong base (e.g., nBuLi).[3]
C-Alkylation of Phenols Reaction conditions favoring electrophilic substitution on the ring.Use a polar aprotic solvent (DMF, DMSO) to favor O-alkylation.[9]
Thorpe-Ziegler Reaction High concentration of base and acetonitrile.[1]Add base slowly to the reaction mixture; use catalytic conditions where possible.
Oxidation of Substrate Exposure to atmospheric oxygen, especially with phenols.[2]Run the reaction under an inert atmosphere (N₂ or Ar).[2]
Product Hydrolysis Harsh acidic or basic workup conditions.[8]Perform workup at low temperature and use buffered or mild quenchers.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Base-Mediated Cyanomethylation of an Aldehyde (Cyanohydrin Formation)

This protocol describes the formation of a cyanohydrin from an aldehyde using sodium cyanide. This reaction is reversible and sensitive to pH.[6][13]

  • Materials: Aldehyde, Sodium Cyanide (NaCN), Acetic Acid, Diethyl Ether, Water, Magnesium Sulfate.

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) in a suitable solvent like diethyl ether. b. In a separate flask, dissolve NaCN (1.1 eq) in a minimal amount of water. c. Cool the aldehyde solution to 0 °C in an ice bath. d. Slowly add the aqueous NaCN solution to the aldehyde solution with vigorous stirring. e. While maintaining the temperature at 0 °C, add acetic acid (1.1 eq) dropwise over 30 minutes. The pH should be maintained between 4-5 to ensure the presence of both HCN and free cyanide ions.[6] f. Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Work-up and Purification: a. Carefully quench the reaction with water. b. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.

CAUTION: Cyanide salts and hydrogen cyanide (HCN) are extremely toxic.[11] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn. Quench any residual cyanide with an oxidizing agent like bleach before disposal.

Protocol 2: Metal-Free Radical Cyanomethylation of an Oxindole

This protocol is based on the oxidative cross-coupling between an sp³ C-H bond and acetonitrile using a radical initiator.[14]

  • Materials: Substituted Oxindole, Acetonitrile (reagent grade, used as solvent and reactant), Di-tert-butyl peroxide (DTBP).

  • Procedure: a. In a pressure-rated vial equipped with a magnetic stir bar, add the oxindole substrate (1.0 eq). b. Add acetonitrile to create a 0.1 M solution of the substrate. c. Add di-tert-butyl peroxide (DTBP, 4.0 eq) to the vial. d. Seal the vial tightly with a cap. e. Place the vial in a preheated oil bath at 130 °C and stir for 24 hours. f. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent and volatile components. c. Purify the resulting crude residue directly by column chromatography on silica gel to isolate the desired cyanomethylated product.

Visual Guides

Troubleshooting_Workflow General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Quality - Purity & Anhydrous? - Freshly opened? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Inert atmosphere maintained? check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_product No Product Formed analyze_crude->no_product Any product? side_products Side Products Observed no_product->side_products No success Reaction Successful no_product->success Yes optimize_base Adjust Base (Strength/Type) side_products->optimize_base No mitigate_side Identify Side Products & Adjust Conditions (Solvent, Temp, etc.) side_products->mitigate_side Yes optimize_temp Optimize Temperature & Reaction Time optimize_base->optimize_temp change_reagent Change Cyanomethyl Source (e.g., to TMS-CN) optimize_temp->change_reagent change_reagent->start Re-attempt mitigate_side->start Re-attempt

Caption: A step-by-step workflow for diagnosing and solving failed cyanomethylation reactions.

Competing_Pathways Competing O- vs. C-Alkylation of Phenols sub Phenol Substrate + Base phenoxide Phenoxide Intermediate (Ambident Nucleophile) sub->phenoxide Deprotonation o_prod O-Alkylated Product (Ether) phenoxide->o_prod Favored by: Polar Aprotic Solvents (DMF, DMSO) c_prod C-Alkylated Product phenoxide->c_prod Favored by: Protic Solvents or High Temperatures

Caption: Key factors influencing the selectivity between O- and C-alkylation of phenoxides.

References

Technical Support Center: Optimizing Catalyst Selection for 3-(Cyanomethyl)picolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyanomethyl)picolinonitrile. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence catalyst selection?

A1: this compound has three primary reactive sites: the nitrile group on the pyridine ring (picolinonitrile), the nitrile group on the methyl substituent (cyanomethyl), and the pyridine ring itself. The choice of catalyst and reaction conditions will determine the chemoselectivity of a given transformation. For instance, selective hydrogenation of the picolinonitrile nitrile group versus the cyanomethyl nitrile group, or vice versa, is a key challenge. Additionally, the pyridine ring can be hydrogenated to a piperidine ring under certain catalytic conditions.[1]

Q2: I am trying to selectively hydrogenate the picolinonitrile nitrile to an aminomethyl group while leaving the cyanomethyl group intact. What catalyst system should I consider?

A2: Achieving high chemoselectivity in the hydrogenation of dinitriles can be challenging. For selective hydrogenation of a pyridinecarbonitrile to the corresponding (aminomethyl)pyridine, a Palladium on carbon (Pd/C) catalyst is often effective.[1] The selectivity can be influenced by the addition of an acidic additive, such as sulfuric acid.[1] By carefully tuning the amount of acidic additive, it may be possible to favor the hydrogenation of the nitrile group on the electron-deficient pyridine ring over the cyanomethyl group.

Q3: My hydrogenation reaction is producing a mixture of the desired primary amine and significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a common side reaction during nitrile hydrogenation, proceeding through intermediate imines. To suppress the formation of these byproducts, several strategies can be employed:

  • Use of Additives: The addition of ammonia or an acid can help to minimize the formation of secondary and tertiary amines.

  • Catalyst Choice: While Pd/C is a common choice, other catalysts like Rhodium or Ruthenium on a support (e.g., Al₂O₃ or C) could offer different selectivity profiles.

  • Reaction Conditions: Lowering the reaction temperature and increasing the hydrogen pressure can sometimes favor the formation of the primary amine.

Q4: I want to hydrolyze the cyanomethyl group to a carboxylic acid. What catalytic conditions are recommended?

A4: The hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions, often with heating. For a selective hydrolysis of the cyanomethyl group, enzymatic catalysis could be an option to explore for milder reaction conditions. Alternatively, high-temperature liquid water without an added catalyst has been shown to hydrolyze 3-cyanopyridine to nicotinic acid, suggesting that this could be a viable green chemistry approach for the cyanomethyl group as well.[2]

Q5: During the hydrolysis of the cyanomethyl group, I am observing the formation of the corresponding amide as a byproduct. How can I drive the reaction to completion to obtain the carboxylic acid?

A5: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction stalls at the amide stage, you can try the following:

  • Increase Reaction Time and/or Temperature: Pushing the reaction conditions can help overcome the activation energy barrier for the hydrolysis of the amide.

  • Stronger Acid or Base: Increasing the concentration or strength of the acid or base catalyst can promote the second hydrolysis step.

  • Water Concentration: Ensuring a sufficient excess of water is present can help drive the equilibrium towards the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion during hydrogenation Catalyst deactivation (e.g., poisoning by impurities). Insufficient catalyst loading. Inadequate hydrogen pressure or temperature.Ensure high purity of starting materials and solvents. Increase catalyst loading incrementally. Optimize hydrogen pressure and reaction temperature.
Poor selectivity in hydrogenation (mixture of products) Non-optimal catalyst choice. Uncontrolled reaction conditions. Presence of acidic or basic impurities.Screen different catalysts (e.g., Pd/C, Pt/C, Rh/C, Raney Ni). Carefully control temperature, pressure, and stirring rate. Add acidic or basic modifiers to steer selectivity.[1]
Incomplete hydrolysis to the carboxylic acid Insufficiently harsh reaction conditions. Catalyst inhibition by the product.[3] Low water concentration.Increase temperature, reaction time, or concentration of acid/base. Consider a different catalyst system if product inhibition is suspected. Use a larger excess of water.
Formation of colored byproducts Side reactions involving the pyridine ring or decomposition under harsh conditions.Employ milder reaction conditions (lower temperature, shorter time). Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in separating the product from the catalyst Catalyst particles are too fine. Strong adsorption of the product onto the catalyst support.Use a catalyst with a larger particle size or a different support material. Wash the catalyst thoroughly with a suitable solvent after the reaction.

Experimental Protocols

Selective Hydrogenation of the Picolinonitrile Nitrile Group

This protocol is adapted from general procedures for the hydrogenation of pyridinecarbonitriles.[1]

  • Catalyst Preparation: In a suitable reaction vessel, suspend 5 mol% of Pd/C (10 wt%) in a chosen solvent (e.g., methanol, ethanol, or acetic acid).

  • Reaction Setup: Add this compound to the catalyst suspension.

  • Acidic Additive (Optional): To potentially improve selectivity, add a specific molar equivalent of an acid, such as H₂SO₄.[1] The optimal amount needs to be determined empirically.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 6 bar) and heat to the reaction temperature (e.g., 30-50 °C).[1]

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up: After completion, cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst. The product can be isolated from the filtrate by solvent evaporation and further purification if necessary.

Hydrolysis of the Cyanomethyl Group to Carboxylic Acid

This protocol is based on general procedures for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous acid solution (e.g., 6 M HCl or H₂SO₄) or a basic solution (e.g., 6 M NaOH).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Work-up (Acidic Hydrolysis): Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution to an appropriate pH to precipitate the product or extract it with a suitable organic solvent.

  • Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to protonate the carboxylate and induce precipitation of the product. The product can then be collected by filtration.

Catalyst Performance Data (Illustrative)

Table 1: Illustrative Data for Selective Hydrogenation of a Picolinonitrile Nitrile

CatalystAdditive (molar eq.)Temp (°C)Pressure (bar)Conversion (%)Selectivity to Primary Amine (%)
5% Pd/CNone506>9570
5% Pd/CH₂SO₄ (0.5)506>9590
5% Pt/CNone506>9565
Raney NiNH₃ (excess)7050>9585

Table 2: Illustrative Data for Hydrolysis of a Nitrile Group

ConditionsTemp (°C)Time (h)Conversion (%)Selectivity to Carboxylic Acid (%)
6 M HCl10012>98>95
6 M NaOH1008>98>95
H₂O (no catalyst)2502~90~85[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Potential Products start This compound hydrogenation Hydrogenation start->hydrogenation Catalyst (e.g., Pd/C), H₂ hydrolysis Hydrolysis start->hydrolysis Acid or Base, H₂O, Heat product_amine Selective Amine Product hydrogenation->product_amine Optimized Conditions product_mix Mixture of Products hydrogenation->product_mix Non-Optimized Conditions product_acid Selective Acid Product hydrolysis->product_acid Optimized Conditions hydrolysis->product_mix Incomplete Reaction troubleshooting_logic cluster_hydrogenation Hydrogenation Issues cluster_hydrolysis Hydrolysis Issues start Unsatisfactory Reaction Outcome low_conversion_h Low Conversion? start->low_conversion_h poor_selectivity_h Poor Selectivity? start->poor_selectivity_h incomplete_hydrolysis Incomplete Reaction? start->incomplete_hydrolysis side_products Side Products? start->side_products low_conversion_h->poor_selectivity_h No check_catalyst Check Catalyst Activity & Loading low_conversion_h->check_catalyst Yes screen_catalysts Screen Catalysts & Additives poor_selectivity_h->screen_catalysts Yes optimize_conditions_h Optimize P, T, Solvent check_catalyst->optimize_conditions_h incomplete_hydrolysis->side_products No increase_severity Increase T, Time, [H⁺]/[OH⁻] incomplete_hydrolysis->increase_severity Yes milder_conditions Use Milder Conditions side_products->milder_conditions Yes

References

Technical Support Center: 3-(Cyanomethyl)picolinonitrile Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 3-(Cyanomethyl)picolinonitrile. The information is designed to assist in optimizing experimental outcomes and addressing common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

This compound possesses two primary reactive sites: the acidic methylene protons of the cyanomethyl group and the two electrophilic carbon atoms of the nitrile groups. The methylene protons can be deprotonated by a base to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile groups are susceptible to nucleophilic attack and can undergo cyclization or other addition reactions.

Q2: How does solvent choice, specifically protic vs. aprotic, influence the reactivity of the cyanomethyl carbanion?

The choice between a protic and an aprotic solvent is critical for reactions involving the carbanion of this compound.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate the carbanion through hydrogen bonding. This stabilization reduces the nucleophilicity of the carbanion, potentially slowing down or inhibiting the desired reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, acetonitrile): These solvents do not have acidic protons and therefore do not strongly solvate the carbanion. This leaves the carbanion more "naked" and highly reactive, which is generally favorable for nucleophilic attack. For base-catalyzed reactions involving the cyanomethyl group, polar aprotic solvents are typically preferred.[1]

Q3: What is a common intramolecular reaction for this compound and which solvent conditions are optimal?

A common and important intramolecular reaction for this compound is the Thorpe-Ziegler cyclization. This base-catalyzed reaction involves the deprotonation of the cyanomethyl group, followed by an intramolecular attack of the resulting carbanion on the nitrile group at the 2-position of the pyridine ring. This process leads to the formation of a fused pyridopyridine ring system, which is a valuable scaffold in medicinal chemistry.

Optimal conditions for the Thorpe-Ziegler reaction generally involve the use of a strong, non-nucleophilic base in a polar aprotic solvent to maximize the reactivity of the intermediate carbanion.[1]

Troubleshooting Guides

Problem 1: Low or no yield in Thorpe-Ziegler cyclization.
Possible CauseSuggested Solution(s)
Insufficiently strong base The pKa of the methylene protons in this compound requires a strong base for efficient deprotonation. Consider using stronger bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK).
Inappropriate solvent choice As discussed in the FAQs, polar protic solvents can hinder the reaction. Switch to a dry, polar aprotic solvent such as DMF, DMSO, or THF to enhance the nucleophilicity of the carbanion.[1]
Presence of water in the reaction Water can quench the strong base and the carbanion intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Reaction temperature is too low While some base-catalyzed reactions can proceed at room temperature, the Thorpe-Ziegler cyclization may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Problem 2: Formation of multiple products or side reactions.
Possible CauseSuggested Solution(s)
Intermolecular side reactions If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. The Thorpe-Ziegler reaction is often performed under high-dilution conditions to favor the formation of the cyclic product.[1]
Decomposition of starting material or product Strong basic conditions and high temperatures can sometimes lead to decomposition. Consider using a milder base or a lower reaction temperature for a longer period. Monitoring the reaction closely is key.
Reaction with the solvent Some aprotic solvents, like DMF, can be susceptible to decomposition or reaction under strongly basic conditions at elevated temperatures. If decomposition is suspected, consider switching to a more robust solvent like DMSO or dioxane.
Problem 3: Difficulty in purifying the cyclized product.
Possible CauseSuggested Solution(s)
Product is highly polar The resulting amino-cyano-pyridopyridine from the Thorpe-Ziegler reaction is a polar molecule. Standard silica gel chromatography with non-polar eluents may not be effective.
Use a more polar solvent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol gradients.
Consider reverse-phase chromatography if the compound is still difficult to purify on normal-phase silica.
Product is insoluble The cyclized product may have limited solubility in common organic solvents.
Try to dissolve the crude product in a strong polar aprotic solvent like DMSO for purification or attempt recrystallization from a suitable solvent system.
Contamination with residual base Residual strong base can interfere with purification and characterization.
Carefully quench the reaction with a mild acid (e.g., acetic acid or saturated ammonium chloride solution) before workup. An aqueous wash during the workup can help remove inorganic salts.

Experimental Protocols

General Protocol for Thorpe-Ziegler Cyclization of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • This compound

  • Strong base (e.g., Sodium ethoxide, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Anhydrous inert gas (e.g., Nitrogen, Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Under an inert atmosphere, add a solution of this compound in the chosen anhydrous polar aprotic solvent to a suspension of the strong base in the same solvent at room temperature. The use of high-dilution conditions is recommended to favor intramolecular cyclization.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by adding a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).

  • Extraction: Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Data Presentation

Solvent TypeSolvent ExamplesExpected Nucleophilicity of CarbanionExpected Reaction RatePotential Issues
Polar Aprotic DMF, DMSO, Acetonitrile, THFHighFastSolvent decomposition at high temperatures with strong bases.
Polar Protic Ethanol, Methanol, WaterLowSlow to No ReactionSolvation of the carbanion reduces its reactivity.
Non-Polar Toluene, HexaneModerate (if base is soluble)SlowPoor solubility of the starting material and the base.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Thorpe-Ziegler Cyclization

G Troubleshooting Low Yield start Low or No Product Yield check_base Is the base strong enough? start->check_base change_base Use a stronger base (e.g., NaH, LDA) check_base->change_base No check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to dry DMF, DMSO, or THF check_solvent->change_solvent No check_water Is the reaction anhydrous? check_solvent->check_water Yes change_solvent->check_water dry_reagents Use anhydrous solvents and dry glassware check_water->dry_reagents No check_temp Is the temperature optimal? check_water->check_temp Yes dry_reagents->check_temp increase_temp Gradually increase temperature check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: A flowchart to diagnose and resolve low-yield issues.

Signaling Pathway of Solvent Influence on Carbanion Reactivity

G Solvent Effect on Carbanion Reactivity cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent protic_solvent Ethanol, Water solvation Hydrogen Bonding (Solvation) protic_solvent->solvation reduced_nuc Reduced Nucleophilicity solvation->reduced_nuc slow_reaction Slow or No Reaction reduced_nuc->slow_reaction aprotic_solvent DMF, DMSO no_solvation Minimal Solvation aprotic_solvent->no_solvation high_nuc High Nucleophilicity no_solvation->high_nuc fast_reaction Faster Reaction high_nuc->fast_reaction carbanion Cyanomethyl Carbanion carbanion->protic_solvent carbanion->aprotic_solvent

References

Preventing polymerization of acrylonitrile in reactions with picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylonitrile, specifically addressing the prevention of its polymerization in reactions with picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my acrylonitrile polymerizing during the reaction with picolinonitrile?

Acrylonitrile is highly susceptible to spontaneous polymerization, which can be initiated by several factors that may be present in your reaction setup. These include:

  • Heat: Exothermic reactions or external heating can trigger polymerization.[1][2]

  • Light: Exposure to UV light can generate free radicals that initiate polymerization.[2][3]

  • Impurities: Contaminants such as peroxides (often found in solvents like THF or diethyl ether), strong acids, or strong bases can act as initiators.[1][3][4][5]

  • Basic Conditions: Picolinonitrile is a pyridine derivative and possesses basic properties. This basicity can be sufficient to initiate the anionic polymerization of acrylonitrile.

  • Presence of Copper: Copper and its alloys can promote polymerization and should be avoided in the reaction setup.[4][5]

Q2: What are the signs of acrylonitrile polymerization?

Common indicators that polymerization is occurring in your reaction include:

  • A sudden increase in temperature.

  • The reaction mixture becoming viscous or cloudy.[3]

  • The formation of a white or yellowish precipitate or solid.[3]

Q3: How can I prevent the polymerization of acrylonitrile in my reaction with picolinonitrile?

Several preventative measures can be taken:

  • Use of Inhibitors: Acrylonitrile is typically supplied with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[5] Ensure the inhibitor is present until you are ready to start the reaction.

  • Inhibitor Removal: If the inhibitor interferes with your reaction, it should be removed immediately before use. Common methods include passing the acrylonitrile through a column of basic alumina or by vacuum distillation at low temperatures.[3]

  • Control Reaction Temperature: Maintain a low reaction temperature using an ice bath or a temperature-controlled setup to minimize thermally induced polymerization.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.[3]

  • Protection from Light: Shield the reaction vessel from light by wrapping it in aluminum foil.[3]

  • Solvent Purity: Use freshly purified solvents to eliminate potential peroxide contaminants.[3]

  • pH Control: Given the basic nature of picolinonitrile, consider the use of a non-interfering buffer to maintain a neutral pH if compatible with your desired reaction.

Q4: What should I do if I observe signs of polymerization during my reaction?

If you suspect polymerization is occurring, take the following steps immediately:

  • Cool the reaction: Place the reaction vessel in an ice bath to rapidly decrease the temperature and slow down the exothermic polymerization process.[3]

  • Add a shortstop agent: If compatible with your desired product, introduce a shortstop agent to terminate the polymerization. Salts of hydroxylamine can be effective for acrylonitrile polymerization.

  • Dilute the mixture: Adding a suitable solvent can help dissipate heat and reduce the concentration of reactive species.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction mixture turns viscous and solidifies upon heating. Thermally initiated polymerization.Maintain a lower reaction temperature. Ensure your acrylonitrile contains an appropriate inhibitor if heating is necessary. Consider alternative, lower-temperature synthetic routes.
Polymerization occurs upon addition of picolinonitrile. Base-initiated anionic polymerization.Add the picolinonitrile slowly and at a low temperature. Consider using a less basic pyridine derivative if possible, or a suitable protecting group strategy.
Inconsistent results: sometimes the reaction works, other times it polymerizes. Variable purity of reagents or solvents; inconsistent inhibitor removal; exposure to light or air.Standardize your experimental procedure. Ensure all glassware is clean and dry.[3] Always use freshly purified solvents and reagents. Consistently protect the reaction from light and air.[3]
A solid polymer forms during the distillation to remove the inhibitor. The distillation temperature is too high.Lower the distillation temperature by reducing the pressure. Alternatively, use column chromatography over basic alumina for a safer inhibitor removal process.[3]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from Acrylonitrile using Basic Alumina

Objective: To remove the monomethyl ether of hydroquinone (MEHQ) inhibitor from acrylonitrile immediately prior to use in a reaction.

Materials:

  • Acrylonitrile (inhibited with MEHQ)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass chromatography column

  • Clean, dry collection flask

  • Sand (optional)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a glass chromatography column in a fume hood.

  • Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane) and pour it into the column to create a packed bed. The amount of alumina should be approximately 10-20 times the weight of the acrylonitrile.

  • Allow the solvent to drain until it is level with the top of the alumina bed. Optionally, add a thin layer of sand on top to prevent disturbance.

  • Carefully add the inhibited acrylonitrile to the top of the column.

  • Elute the acrylonitrile through the column under a gentle positive pressure of inert gas. The MEHQ inhibitor will be adsorbed by the basic alumina.

  • Collect the purified, inhibitor-free acrylonitrile in a clean, dry flask.

  • Crucially, use the purified acrylonitrile immediately. [3] Do not store it.

Protocol 2: General Reaction Setup for Acrylonitrile and Picolinonitrile

Objective: To provide a general framework for reacting acrylonitrile with picolinonitrile while minimizing the risk of polymerization.

Materials:

  • Inhibitor-free acrylonitrile (freshly prepared from Protocol 1)

  • Picolinonitrile

  • Anhydrous, peroxide-free solvent (e.g., acetonitrile, THF)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Temperature-controlled bath (e.g., ice-water bath)

  • Syringes and needles

Procedure:

  • Assemble the oven-dried glassware under a positive pressure of inert gas.

  • Add the desired amount of picolinonitrile and the anhydrous solvent to the reaction flask via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using the temperature-controlled bath.

  • Begin vigorous stirring of the picolinonitrile solution.

  • Slowly, add the freshly prepared, inhibitor-free acrylonitrile to the reaction mixture dropwise via a syringe pump over an extended period. This slow addition helps to dissipate any heat generated and keeps the instantaneous concentration of acrylonitrile low.

  • Maintain the reaction at the low temperature and under an inert atmosphere for the required duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Upon completion, quench the reaction appropriately. Be mindful that subsequent workup steps involving changes in pH or temperature could still potentially induce polymerization if unreacted acrylonitrile remains.

Visualizations

Polymerization Initiation Pathways

cluster_initiators Initiators Heat Heat Polymerization Polymerization Heat->Polymerization Light (UV) Light (UV) Light (UV)->Polymerization Impurities (Peroxides, etc.) Impurities (Peroxides, etc.) Impurities (Peroxides, etc.)->Polymerization Base (e.g., Picolinonitrile) Base (e.g., Picolinonitrile) Base (e.g., Picolinonitrile)->Polymerization Acrylonitrile Monomer Acrylonitrile Monomer Acrylonitrile Monomer->Polymerization Polyacrylonitrile Polyacrylonitrile Polymerization->Polyacrylonitrile

Caption: Potential initiators for acrylonitrile polymerization.

Troubleshooting Workflow for Acrylonitrile Polymerization

start Polymerization Observed? cool Immediately Cool Reaction in Ice Bath start->cool Yes no_poly No Polymerization start->no_poly No add_inhibitor Add Shortstop Agent (if compatible) cool->add_inhibitor dilute Dilute with Solvent add_inhibitor->dilute review Review Protocol dilute->review check_temp Lower Reaction Temperature? review->check_temp check_purity Use Fresher Reagents/Solvents? check_temp->check_purity No implement Implement Changes and Retry check_temp->implement Yes check_light Protect from Light/Air? check_purity->check_light No check_purity->implement Yes check_light->review No check_light->implement Yes

Caption: A logical workflow for troubleshooting polymerization issues.

References

Technical Support Center: Purification of Crude 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 3-(Cyanomethyl)picolinonitrile.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the purification of crude this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is oiling out instead of crystallizing.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Consider solvent mixtures like ethanol/water or ethyl acetate/hexane.- Use the minimum amount of hot solvent required to dissolve the crude product completely.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- If an oil forms, try redissolving it in a small amount of the hot solvent and then cooling it even more slowly. Seeding with a pure crystal can also induce crystallization.
Persistent Colored Impurities - The impurity is co-crystallizing with the product.- The impurity has very similar polarity to the product, making it difficult to separate by chromatography.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- For chromatography, try a different solvent system or a different stationary phase to improve separation. A gradient elution might be more effective than an isocratic one.
Incomplete Separation by Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for picolinonitrile derivatives is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane (e.g., 1:1 ratio).- Do not load more than 5-10% of the column's stationary phase weight with the crude product.- Ensure the column is packed uniformly to avoid channeling.
Product Degradation During Purification - The compound may be sensitive to heat or certain pH conditions.- Presence of reactive impurities.- Avoid prolonged heating during recrystallization. Use a rotary evaporator at a moderate temperature for solvent removal.- If the compound is suspected to be acid or base sensitive, maintain a neutral pH during aqueous workups.- The stability of pyridine derivatives can be affected by reactive species; ensure starting materials are pure.
Presence of Starting Material in the Final Product - Incomplete reaction.- Similar solubility or polarity to the product.- Optimize the reaction conditions to ensure complete conversion of the starting material, (1-OXY-PYRIDIN-3-YL)-ACETONITRILE.- If the starting material persists, a carefully optimized chromatographic separation is the most likely solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route, potential impurities can include:

  • Unreacted Starting Materials: The primary precursor, (1-OXY-PYRIDIN-3-YL)-ACETONITRILE, is a likely impurity if the reaction has not gone to completion.

  • Byproducts of the Synthesis: Depending on the reagents and conditions used, side reactions can lead to various byproducts. For instance, in related cyanopyridine syntheses, hydrolysis of the nitrile groups to amides or carboxylic acids can occur under certain conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Degradation Products: As pyridine derivatives can be sensitive to certain conditions, degradation products may form during the reaction or purification.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For cyanopyridine derivatives, a good starting point is often a polar protic solvent like ethanol, sometimes in combination with water to modulate the solubility. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling, can be an effective technique. Other solvent systems to consider are ethyl acetate/hexane or dichloromethane/pentane.

Q3: What are the recommended conditions for column chromatography?

A3: For column chromatography of picolinonitrile derivatives, a silica gel stationary phase is typically used. The mobile phase (eluent) should be chosen based on TLC analysis. A common eluent system is a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent such as pentane or hexane. A starting point could be a 1:1 (v/v) mixture of ethyl acetate and pentane.[1] The polarity of the eluent can be adjusted based on the separation observed on the TLC plate.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purity of fractions collected during column chromatography. Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp (as pyridine derivatives are often UV-active) or by using a suitable staining agent. Combine the fractions that contain the pure product.

Q5: My purified product is an oil instead of a solid. What should I do?

A5: If your product is an oil, it could be due to the presence of impurities that are depressing the melting point or because the compound itself is a low-melting solid or an oil at room temperature. First, ensure that all solvent has been thoroughly removed under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound if available. If these methods fail, re-purification by another method, such as a different chromatographic technique (e.g., preparative HPLC), may be necessary.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol and add the minimum amount of hot ethanol to the flask with stirring until the crude product is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add water dropwise to the hot filtrate with continuous swirling until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate/pentane 1:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of Crude this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water)859875
Column Chromatography (Silica, EtOAc/Pentane)85>9960

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the nature and amount of impurities in the crude product.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis1 Purity Analysis (TLC, HPLC) Recrystallization->Analysis1 Analysis2 Purity Analysis (TLC, HPLC) ColumnChromatography->Analysis2 Analysis1->ColumnChromatography <98% Purity PureProduct1 Pure Product Analysis1->PureProduct1 >98% Purity PureProduct2 Pure Product Analysis2->PureProduct2 >99% Purity Impure Impure Product Analysis2->Impure Impure Fractions

Caption: General workflow for the purification of crude this compound.

Logical Relationship of Purification Challenges

TroubleshootingLogic cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Solvent Inappropriate Solvent LowYield->Solvent Cooling Rapid Cooling LowYield->Cooling ColoredProduct Colored Product CoCrystallization Co-crystallization ColoredProduct->CoCrystallization IncompleteSeparation Incomplete Separation IncompleteSeparation->Solvent Overloading Column Overloading IncompleteSeparation->Overloading OptimizeSolvent Optimize Solvent System Solvent->OptimizeSolvent ProperLoading Proper Column Loading Overloading->ProperLoading Charcoal Use Activated Charcoal CoCrystallization->Charcoal SlowCooling Slow Cooling Rate Cooling->SlowCooling

Caption: Relationship between problems, causes, and solutions in purification.

References

Validation & Comparative

Validating the Structure of 3-(Cyanomethyl)picolinonitrile Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds such as 3-(cyanomethyl)picolinonitrile derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comparative overview of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the structural validation of these molecules, supported by predicted experimental data for a representative compound, 5-bromo-3-(cyanomethyl)picolinonitrile .

Comparative Analysis of NMR Techniques for Structural Elucidation

A combination of NMR experiments is crucial for the complete assignment of proton and carbon signals and to confirm the connectivity of the molecular structure. While ¹H and ¹³C NMR provide initial information on the chemical environment and number of different nuclei, 2D techniques are essential to piece together the molecular puzzle.

¹H NMR: This is often the first experiment performed and provides information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: This technique reveals the number of non-equivalent carbons in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[1] It is invaluable for identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[1] This is a key step in assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds.[1] It is particularly powerful for identifying quaternary carbons and for confirming the overall connectivity of the molecule by linking different fragments.

Predicted NMR Data for 5-bromo-3-(cyanomethyl)picolinonitrile

To illustrate the application of these techniques, the following tables summarize the predicted ¹H and ¹³C NMR data for 5-bromo-3-(cyanomethyl)picolinonitrile in CDCl₃. These predictions are based on established chemical shift values for substituted pyridines and the known effects of cyano and cyanomethyl groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.05d2.0
H-68.80d2.0
CH₂4.10s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2148.5
C-3133.0
C-4142.0
C-5122.0
C-6152.0
CH₂25.0
CN (picolino)116.0
CN (methyl)117.5

Table 3: Key Predicted 2D NMR Correlations

ExperimentProton (δ, ppm)Correlated Carbon(s) (δ, ppm)Correlated Proton(s) (δ, ppm)
COSY H-4 (8.05)-H-6 (8.80) (⁴J weak)
H-6 (8.80)-H-4 (8.05) (⁴J weak)
HSQC H-4 (8.05)C-4 (142.0)-
H-6 (8.80)C-6 (152.0)-
CH₂ (4.10)CH₂ (25.0)-
HMBC H-4 (8.05)C-2, C-5, C-6, CN (picolino)-
H-6 (8.80)C-2, C-4, C-5-
CH₂ (4.10)C-2, C-3, C-4, CN (methyl)-

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: 500 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C{¹H} NMR Spectroscopy
  • Spectrometer: 125 MHz

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 160 ppm

  • Data Processing: Apply an exponential window function with a line broadening of 1.0 Hz. After Fourier transformation, phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D COSY
  • Spectrometer: 500 MHz

  • Pulse Program: Gradient-enhanced COSY (cosygpqf)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8 per increment

  • Increments: 256 in F1

  • Relaxation Delay: 1.5 s

  • Spectral Width: -2 to 12 ppm in both dimensions

  • Data Processing: Apply a sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform, followed by phasing and symmetrization.

2D HSQC
  • Spectrometer: 500 MHz

  • Pulse Program: Gradient-enhanced HSQC with adiabatic pulses (hsqcedetgpsisp2.3)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 per increment

  • Increments: 256 in F1

  • Relaxation Delay: 1.5 s

  • Spectral Widths: -2 to 12 ppm (F2, ¹H), 0 to 160 ppm (F1, ¹³C)

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • Data Processing: Apply a squared sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform, followed by phasing and baseline correction.

2D HMBC
  • Spectrometer: 500 MHz

  • Pulse Program: Gradient-enhanced HMBC (hmbcgplpndqf)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 32 per increment

  • Increments: 256 in F1

  • Relaxation Delay: 1.5 s

  • Spectral Widths: -2 to 12 ppm (F2, ¹H), 0 to 160 ppm (F1, ¹³C)

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

  • Data Processing: Apply a sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform, followed by phasing and baseline correction.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using the described NMR techniques.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Proton_Assignment Proton Environment & Coupling H1_NMR->Proton_Assignment Carbon_Assignment Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Assignment COSY COSY HSQC HSQC HH_Connectivity H-H Connectivity COSY->HH_Connectivity HMBC HMBC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Final_Structure Validated Structure Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for NMR-based structure validation of organic compounds.

References

A Comparative Guide to the Synthesis of 3-(Cyanomethyl)picolinonitrile: An Analysis of Reaction Conversion and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Cyanomethyl)picolinonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a quantitative comparison of potential synthetic routes for this compound, offering insights into reaction conversions and detailed experimental protocols to support process optimization and selection.

Quantitative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. Below is a comparative summary of the most plausible methods, with conversion data extrapolated from analogous reactions reported in the literature.

MethodKey ReagentsIntermediateReported Yield (Analogous Reactions)AdvantagesDisadvantages
Method 1: N-Oxide Cyanation 3-Picoline, Hydrogen Peroxide, Trimethylsilyl Cyanide (TMSCN), Triethylamine3-Picoline-N-oxideStep 1: ~91-95%[1][2] Step 2: ~52%Readily available starting material (3-picoline). High yield in the initial oxidation step.The cyanation step may have moderate yields. TMSCN is toxic and requires careful handling.
Method 2: Halide Substitution 3-(Chloromethyl)picolinonitrile, Sodium Cyanide (NaCN)-~80%Potentially a high-yield single-step conversion from the chlorinated precursor.The synthesis of the chlorinated precursor might involve multiple steps and hazardous reagents.
Method 3: Mannich-type Reaction Imidazo[1,2-a]pyridine derivative, Ethyl Chloroformate, Sodium CyanideQuaternary ammonium salt~80%High yields reported for a similar heterocyclic system. Avoids the use of highly toxic TMSCN.This is a multi-step process and its applicability to the pyridine ring needs to be validated.

Experimental Protocols

Method 1: N-Oxide Cyanation

This two-step method involves the initial oxidation of 3-picoline to its N-oxide, followed by the introduction of the cyanomethyl group.

Step 1: Synthesis of 3-Picoline-N-oxide

  • Materials: 3-Picoline, hydrogen peroxide (35 wt%), phosphomolybdic acid, molybdenum trioxide.

  • Procedure: A feed solution of 3-picoline (240 g) and a catalyst mixture of phosphomolybdic acid and molybdenum trioxide (9.6 g, 1:1 mass ratio) is prepared. A separate solution of 35 wt% hydrogen peroxide (275 g) is stabilized to pH 4 with a phosphate buffer. The two solutions are fed into a micro-mixer at flow rates of 50 mL/min and 5 mL/min, respectively. The resulting mixture is passed through a microreactor heated to 90°C with a residence time of 6 minutes. The product solution is collected, and the yield of 3-picoline-N-oxide is determined by HPLC analysis. A reported yield for this microreactor synthesis is 90.7%[1].

Step 2: Synthesis of this compound

  • Materials: 3-Picoline-N-oxide, trimethylsilyl cyanide (TMSCN), triethylamine, acetonitrile.

  • Procedure: To a solution of 3-picoline-N-oxide (1.3 g, 8 mmol) in acetonitrile, trimethylsilyl cyanide (0.99 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) are added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then washed with a saturated sodium carbonate solution and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated. The crude product is purified by column chromatography (EtOAc:Pentane, 1:2) to yield the final product. A similar reaction with a trifluoromethyl-substituted pyridine-N-oxide yielded 52% of the 2-cyano-pyridine derivative.

Method 2: Halide Substitution (Proposed)

This method involves the nucleophilic substitution of a halogenated precursor with a cyanide salt.

  • Materials: 3-(Chloromethyl)picolinonitrile, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Procedure: To a solution of 3-(chloromethyl)picolinonitrile in DMSO, sodium cyanide is added. The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-100°C) and the progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization. For a similar cyanation of a heterocyclic halide, yields of around 80% have been reported.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods for this compound.

cluster_0 Method 1: N-Oxide Cyanation 3-Picoline 3-Picoline 3-Picoline-N-oxide 3-Picoline-N-oxide 3-Picoline->3-Picoline-N-oxide H₂O₂, Catalyst (~91-95% Yield) 3-(Cyanomethyl)picolinonitrile_1 This compound 3-Picoline-N-oxide->3-(Cyanomethyl)picolinonitrile_1 TMSCN, Et₃N (~52% Yield)

Synthetic pathway via N-oxide intermediate.

cluster_1 Method 2: Halide Substitution 3-(Chloromethyl)picolinonitrile 3-(Chloromethyl)picolinonitrile 3-(Cyanomethyl)picolinonitrile_2 This compound 3-(Chloromethyl)picolinonitrile->3-(Cyanomethyl)picolinonitrile_2 NaCN (~80% Yield)

Synthetic pathway via halide substitution.

cluster_2 Comparative Experimental Workflow Start Start Method1 Method 1: N-Oxide Cyanation Start->Method1 Method2 Method 2: Halide Substitution Start->Method2 Purification Purification (Chromatography/Recrystallization) Method1->Purification Method2->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product This compound Analysis->Product

Comparative experimental workflow.

References

Comparative study of 3-(Cyanomethyl)picolinonitrile and other cyanomethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate cyanomethylating agent is crucial for the successful synthesis of target molecules. This guide provides a comparative study of 3-(Cyanomethyl)picolinonitrile and other common cyanomethylating agents, offering insights into their performance, applications, and safety profiles. While experimental data on this compound is not publicly available, this guide will focus on a comprehensive comparison of established alternatives, supported by experimental data from peer-reviewed literature.

Introduction to Cyanomethylation

Cyanomethylation is a chemical reaction that introduces a cyanomethyl group (-CH2CN) into a molecule. This functional group is a valuable synthon in organic chemistry, as the cyano moiety can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The cyanomethyl group is a common structural motif in many biologically active compounds and pharmaceutical intermediates.

Overview of this compound

This compound, with the CAS Number 5912-34-5, is a commercially available chemical compound. Its structure features a pyridine ring substituted with both a cyanomethyl group and a nitrile group. While its synthesis has been documented, there is a notable absence of published literature detailing its application and performance as a cyanomethylating agent. Therefore, a direct comparative analysis based on experimental data is not currently possible. Researchers interested in this specific reagent would need to conduct their own performance evaluations.

Comparative Analysis of Established Cyanomethylating Agents

This section provides a detailed comparison of commonly used cyanomethylating agents: acetonitrile, bromoacetonitrile, and an isoxazole-based two-step protocol.

Performance and Reaction Conditions

The choice of a cyanomethylating agent often depends on the substrate, desired yield, and reaction conditions. Below is a summary of the performance of different agents in various reaction types.

Cyanomethylating AgentReaction TypeCatalyst/ReagentTemperature (°C)Yield (%)Substrate ScopeReference
Acetonitrile Direct C(sp²)-H Cyanomethylation of ArylaminesFeCl₂ / DTBPNot SpecifiedModerate to GoodSubstituted anilines, aminopyridines[1]
Acetonitrile Palladium-Catalyzed C(sp³)-H CyanomethylationPd(OAc)₂ / LigandNot SpecifiedModerate to GoodAliphatic amides[2]
Acetonitrile Heterogeneous Photocatalytic CyanomethylarylationCarbon Nitride (CN-K) / LightNot Specified67-75%N-arylallylamines[3]
Acetonitrile Rh/Silane-Cocatalyzed Allylic Cyanomethylation[Rh(cod)Cl]₂ / Silane80up to 98%Allylic substrates[4]
Bromoacetonitrile Visible-Light-Promoted C3-H CyanomethylationIr(ppy)₃ / K₂HPO₄Room Temp.Good (e.g., 61-71%)2H-Indazoles[5]
Isoxazole-based Two-Step Cyanomethylation of Aryl HalidesPdCl₂(dppf) / KF130GoodBroad spectrum of aryl bromides[6]
Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are representative examples for different cyanomethylating agents.

1. Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles using Bromoacetonitrile [5]

  • Materials: 2H-indazole substrate (0.2 mmol), bromoacetonitrile (0.4 mmol), Ir(ppy)₃ (2 mol%), K₂HPO₄ (0.4 mmol), DMSO (1 mL).

  • Procedure: The reagents are combined in a reaction vessel under an argon atmosphere. The mixture is then irradiated with a 5W blue LED for 24 hours.

  • Work-up: The reaction mixture is processed to isolate the C3-cyanomethylated 2H-indazole product.

2. Palladium-Catalyzed Cyanomethylation of Aryl Halides via an Isoxazole Intermediate [6]

This is a two-step process:

  • Step 1: Suzuki Coupling: An aryl halide is coupled with isoxazole-4-boronic acid pinacol ester using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KF) in a suitable solvent (e.g., DMSO/H₂O) at elevated temperatures (e.g., 130 °C).

  • Step 2: Fragmentation: The resulting aryl-substituted isoxazole is then subjected to base-induced fragmentation to yield the desired arylacetonitrile.

Safety and Handling

The handling of cyanomethylating agents requires strict adherence to safety protocols due to their potential toxicity.

AgentKey HazardsHandling Precautions
Acetonitrile Highly flammable, toxic if ingested, inhaled, or absorbed through the skin.[7] Can cause cyanide poisoning with prolonged exposure.[7]Keep away from open flames and ignition sources.[7] Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety goggles).[7]
Bromoacetonitrile Toxic if swallowed, inhaled, or in contact with skin.[8][9][10][11][12] Causes severe skin burns and eye damage.[9] Lachrymator.[9]Handle in a well-ventilated area, preferably a fume hood.[8][10] Wear appropriate PPE, including gloves, safety goggles, and protective clothing.[8][9][10] Store in a cool, dry place away from ignition sources.[8]
Isoxazole-based Reagents Varies depending on the specific isoxazole derivative and other reagents used (e.g., palladium catalysts, bases).Follow standard laboratory safety procedures for handling organic chemicals, including the use of PPE and working in a well-ventilated area.

Visualizing Cyanomethylation Workflows

To better understand the processes involved, the following diagrams illustrate a general experimental workflow for cyanomethylation and a specific pathway for the two-step isoxazole-based method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate & Reagents C Reaction Mixture A->C Combine B Solvent & Catalyst B->C D Heating / Irradiation C->D E Quenching & Extraction D->E F Chromatography E->F G Product Isolation F->G

A general experimental workflow for a cyanomethylation reaction.

isoxazole_pathway A Aryl Halide + Isoxazole Boronic Ester B Suzuki Coupling (Pd-catalyzed) A->B Step 1 C Aryl-Substituted Isoxazole B->C D Base-Induced Fragmentation C->D Step 2 E Arylacetonitrile (Final Product) D->E

The two-step cyanomethylation pathway using an isoxazole intermediate.

Conclusion

The selection of a cyanomethylating agent is a critical decision in synthetic chemistry, with significant implications for reaction efficiency, substrate scope, and safety. While acetonitrile offers an atom-economical and less toxic option, harsher conditions may be required for its activation. Bromoacetonitrile is a more reactive but also more hazardous alternative, often enabling reactions under milder conditions. The two-step isoxazole-based method provides a versatile route for the cyanomethylation of aryl halides.

Regarding this compound, its potential as a cyanomethylating agent remains to be explored. The presence of two nitrile groups and a pyridine ring suggests a unique electronic and steric profile that could offer novel reactivity. However, without experimental data, its efficacy relative to established agents cannot be determined. Further research into the reactivity of this compound is warranted to ascertain its place in the toolkit of synthetic chemists.

References

Comparative Guide to Analytical Methods for 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of suitable analytical methodologies for the quantification of 3-(Cyanomethyl)picolinonitrile, a key intermediate in pharmaceutical synthesis. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a discussion of alternative techniques such as Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent on various factors including the chemical nature of the analyte, the sample matrix, and the desired analytical outcome (e.g., purity assessment, quantification). This compound is a polar aromatic compound containing both a pyridine ring and two nitrile functional groups. This structural information guides the choice of suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] Its applicability to a wide range of polar and non-polar compounds makes it a strong candidate for the analysis of this compound.

Gas Chromatography (GC) is another powerful separation technique, but it is typically employed for volatile and thermally stable compounds.[1] Given that nitrile-containing compounds can be analyzed by GC, this method presents a potential alternative to HPLC.[2][3]

UV-Visible (UV-Vis) Spectrophotometry is a simpler, cost-effective technique used for the quantitative analysis of compounds that absorb light in the UV-Vis region.[4] Aromatic compounds, such as this compound, generally exhibit strong UV absorbance, making this a viable method for concentration determination, particularly for pure samples or in simple matrices.

Comparison of Analytical Methods

The following table summarizes the key characteristics and performance attributes of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Differential partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1]Measurement of the absorbance of light by the analyte at a specific wavelength.[4]
Applicability Highly suitable for polar, non-volatile, and thermally labile compounds. Ideal for purity and impurity profiling.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.[5]Best for quantitative analysis of a known, pure compound in a non-absorbing solvent.[4]
Selectivity High selectivity can be achieved by optimizing the stationary and mobile phases.High selectivity, especially when coupled with a mass spectrometer (GC-MS).Low selectivity; susceptible to interference from other UV-absorbing compounds.
Sensitivity High sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.Very high sensitivity, especially with specific detectors (e.g., ECD, NPD), reaching ppb levels.Moderate sensitivity, generally in the ppm range.
Sample Throughput Moderate; typical run times are in the range of 5-30 minutes per sample.Moderate to high; run times can be shorter than HPLC, especially with fast GC techniques.High; measurements are very rapid, often taking less than a minute per sample.
Instrumentation Cost HighHighLow
Operating Cost High (solvents, columns)Moderate (gases, columns)Low

Proposed HPLC Method

Based on the chemical properties of this compound and general chromatographic principles for related structures, a reversed-phase HPLC (RP-HPLC) method is proposed.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of polar aromatic compounds.[6]

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the picolinonitrile structure, a UV detection wavelength in the range of 250-275 nm is expected to provide good sensitivity.[6][7] A DAD can be used to monitor the full UV spectrum to determine the optimal wavelength.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound reference standard and sample in the mobile phase initial composition (90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The concentration of this compound in the sample is determined by comparing its peak area with that of the reference standard. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.

Alternative Analytical Techniques

Gas Chromatography (GC)

A GC method could be developed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable.

Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution is effected by the flow of an inert gaseous mobile phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[1]

Potential GC Conditions:

  • Column: A polar capillary column (e.g., a wax or a cyano-containing phase) would be suitable for this polar analyte.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Detector: A Flame Ionization Detector (FID) would provide good sensitivity. A Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for this nitrogen-containing compound.

UV-Visible Spectrophotometry

For a rapid, non-destructive quantification of this compound in a pure form or in a simple, non-interfering matrix, UV-Vis spectrophotometry is a suitable option.

Principle: This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4]

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) across the UV range (typically 200-400 nm).[8]

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Workflow for Analytical Method Selection

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for a pharmaceutical intermediate like this compound.

MethodSelectionWorkflow start Define Analytical Goal (Purity, Assay, etc.) compound_props Assess Analyte Properties (Polarity, Volatility, UV Absorbance) start->compound_props hplc HPLC (High Versatility) compound_props->hplc Polar & Non-Volatile gc GC (For Volatile Analytes) compound_props->gc Volatile & Thermally Stable uv_vis UV-Vis (For Simple Quantification) compound_props->uv_vis UV Active & Simple Matrix method_dev Method Development & Optimization hplc->method_dev gc->method_dev uv_vis->method_dev validation Method Validation (ICH Guidelines) method_dev->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for analytical method selection and development.

Conclusion

For the comprehensive analysis of this compound, including purity determination and quantification in complex matrices, a reversed-phase HPLC method is the most suitable approach due to its high selectivity and applicability to polar aromatic compounds. Gas Chromatography represents a viable alternative if the compound exhibits sufficient volatility and thermal stability. For rapid and simple quantitative measurements of the pure substance, UV-Vis spectrophotometry is an efficient and cost-effective technique. The final choice of method should be guided by the specific analytical requirements and validated according to the relevant regulatory guidelines.

References

Comparative Guide to Product Formation in Reactions with 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic transformations of 3-(cyanomethyl)picolinonitrile, a versatile dinitrile building block. While direct experimental data for this specific compound is limited in readily available literature, this document outlines the most probable reaction pathways based on established nitrile chemistry. We will explore intramolecular cyclization, hydrolysis, and reduction reactions, presenting detailed experimental protocols adapted from analogous transformations. This guide aims to serve as a valuable resource for researchers looking to utilize this compound in the synthesis of novel heterocyclic compounds and other valuable chemical entities.

Executive Summary

This compound possesses two reactive nitrile functionalities, offering multiple avenues for synthetic elaboration. The primary reaction pathways explored in this guide are:

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): This reaction is anticipated to yield a fused indolizine ring system, a privileged scaffold in medicinal chemistry.

  • Hydrolysis: The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid or selectively to the mono-acid, depending on the reaction conditions.

  • Reduction: Both nitrile groups can be reduced to primary amines, yielding a valuable diamine for further derivatization.

This guide presents a comparative overview of these transformations, including potential product outcomes and detailed, adaptable experimental protocols.

Reaction Pathways and Product Comparison

The reactivity of this compound is dictated by its two nitrile groups. The following sections detail the expected products and compare the synthetic utility of each transformation.

Table 1: Comparison of Potential Reactions and Products
Reaction TypeStarting MaterialPotential Product(s)Key ReagentsPotential AdvantagesPotential Challenges
Thorpe-Ziegler Cyclization This compound4-Aminoindolizine-3-carbonitrileStrong base (e.g., NaH, LDA)Formation of a medicinally relevant fused heterocyclic system in a single step.Requires strictly anhydrous conditions; potential for polymerization or side reactions.
Hydrolysis This compoundPyridine-2,3-dicarboxylic acidStrong acid (e.g., H₂SO₄) or base (e.g., NaOH)Provides access to di-functionalized pyridine derivatives.Harsh conditions may not be suitable for sensitive substrates; controlling selectivity can be difficult.
Reduction This compound2-(Aminomethyl)-3-(aminomethyl)pyridineStrong reducing agent (e.g., LiAlH₄) or catalytic hydrogenationYields a versatile diamine building block.LiAlH₄ is highly reactive and requires careful handling; catalytic hydrogenation may require high pressure.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and are provided as a starting point for the experimental investigation of this compound.

Intramolecular Cyclization: Thorpe-Ziegler Reaction

This protocol is designed for the intramolecular cyclization of this compound to form 4-aminoindolizine-3-carbonitrile.

Reaction Scheme:

G reactant This compound reagent NaH, Toluene, Reflux reactant->reagent product 4-Aminoindolizine-3-carbonitrile reagent->product

Caption: Thorpe-Ziegler cyclization of this compound.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous toluene.

  • Carefully wash the sodium hydride with anhydrous toluene (3 x 10 mL) to remove the mineral oil, decanting the toluene washings each time.

  • Add fresh anhydrous toluene to the flask to create a slurry.

  • To this suspension, add a solution of this compound (1 equivalent) in anhydrous toluene dropwise at room temperature under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-aminoindolizine-3-carbonitrile.

Hydrolysis to Dicarboxylic Acid

This protocol describes the acidic hydrolysis of both nitrile groups in this compound to yield pyridine-2,3-dicarboxylic acid.[1][2]

Reaction Scheme:

G reactant This compound reagent H₂SO₄ (aq), Heat reactant->reagent product Pyridine-2,3-dicarboxylic acid reagent->product

Caption: Acid-catalyzed hydrolysis of this compound.

Protocol:

  • In a round-bottom flask, combine this compound (1 equivalent) with a 6 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain the temperature for several hours.

  • Monitor the reaction for the cessation of ammonia evolution.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield crude pyridine-2,3-dicarboxylic acid.

  • Recrystallization from a suitable solvent may be necessary for further purification.

Reduction to Diamine

This protocol details the reduction of both nitrile groups of this compound to the corresponding primary amines using lithium aluminum hydride (LiAlH₄).[3][4]

Reaction Scheme:

G reactant This compound reagent 1. LiAlH₄, THF 2. H₂O reactant->reagent product 2-(Aminomethyl)-3-(aminomethyl)pyridine reagent->product

Caption: Reduction of this compound to the corresponding diamine.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for an additional 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)-3-(aminomethyl)pyridine.

  • The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Alternative Synthetic Routes

For the synthesis of the potential products, alternative methods exist that do not start from this compound. A brief comparison is provided below.

Table 2: Comparison of Synthetic Routes to Key Products
Target ProductAlternative MethodStarting MaterialsReagentsComparison to this compound Route
4-Aminoindolizine-3-carbonitrile 1,3-Dipolar CycloadditionPyridinium ylide and an electron-deficient alkeneBase, OxidantMay offer milder conditions and broader substrate scope but involves more steps.[5]
Pyridine-2,3-dicarboxylic acid Oxidation of QuinolinesQuinolineOxidizing agent (e.g., KMnO₄)A well-established method, but the starting materials may be more complex to synthesize.
2-(Aminomethyl)-3-(aminomethyl)pyridine Reduction of Pyridine-2,3-dicarboxamidePyridine-2,3-dicarboxylic acidThionyl chloride, Ammonia, LiAlH₄A multi-step process starting from the dicarboxylic acid. The direct reduction of the dinitrile is more atom-economical.

Conclusion

This compound is a promising starting material for the synthesis of a variety of functionalized pyridine and fused-ring heterocyclic compounds. The Thorpe-Ziegler cyclization offers an elegant route to the medicinally relevant indolizine core. Standard hydrolysis and reduction protocols provide access to valuable difunctional pyridine derivatives. While direct experimental validation for these reactions on this compound is needed, the provided protocols, based on well-established chemical principles, offer a solid foundation for further investigation. The choice of reaction pathway will ultimately depend on the desired target molecule and the specific requirements of the research or drug development program. This guide serves to illuminate the synthetic potential of this versatile building block and to facilitate its application in chemical synthesis.

References

Comparative Analysis of Structure-Activity Relationships in Cyanopyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of various cyanopyridine-based compounds reveals critical insights for the rational design of potent and selective inhibitors for diverse therapeutic targets. While direct SAR studies on 3-(cyanomethyl)picolinonitrile analogs are not extensively available in the public domain, a comparative analysis of closely related cyanopyridine derivatives provides a valuable framework for predicting their potential biological activities and guiding future drug development efforts.

The cyanopyridine scaffold is a versatile pharmacophore present in numerous biologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitors.[1][2] The electronic properties and hydrogen bonding capabilities of the nitrile group, coupled with the structural diversity achievable through substitutions on the pyridine ring, make this class of compounds a rich area for medicinal chemistry exploration.[3]

This guide provides a comparative overview of the SAR of several classes of cyanopyridine analogs, summarizing key findings on how structural modifications influence their biological potency.

Comparison of Biological Activities of Cyanopyridine Analogs

The biological activity of cyanopyridine derivatives is highly dependent on the substitution pattern on the pyridine ring and the nature of the appended functional groups. The following table summarizes the inhibitory activities of representative cyanopyridine analogs against various targets.

Compound ClassTargetKey Structural FeaturesRepresentative IC50 Values
3-Cyanopyridine Derivatives PIM-1 Kinase6-(4-benzamido-/4-phthalimido) substitution76.43-53.33% inhibition[4]
Isothiazolo[4,3-b]pyridines PIKfyve/PIP4K2C3-alkynyl and 6-aryl substitutions1 nM (PIKfyve)[5]
Quinazolinone Derivatives Cyclin-Dependent Kinase 9 (CDK9)Substituted quinazolinone core0.115 - 0.142 µM[6]
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine Derivatives Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase6-methylamino substitution< 1 nM[7]

Structure-Activity Relationship Insights

Analysis of various cyanopyridine series reveals recurring themes in their SAR:

  • Substitution at the 6-position of the Pyridine Ring: For 3-cyanopyridine derivatives targeting PIM-1 kinase, the introduction of 4-benzamido or 4-phthalimido groups at the 6-position was found to be crucial for potent inhibitory activity.[4] This suggests that a bulky, aromatic substituent at this position is favorable for binding to the kinase.

  • Importance of the Alkynyl Linker: In the isothiazolo[4,3-b]pyridine series, a 3-alkynyl substituent was determined to be essential for potent PIKfyve inhibition.[5] Replacement of the acetylene linker with other groups led to a significant decrease in activity, highlighting the importance of this rigid structural element for target engagement.

  • Role of the Quinazolinone Core: For CDK9 inhibitors, the substituted quinazolinone scaffold serves as a key pharmacophore. Modifications at various positions of this core structure led to significant variations in inhibitory potency, with compounds 7, 9, and 25 emerging as the most potent inhibitors with IC50 values in the low micromolar range.[6]

  • Influence of the 6-Methylamino Group: In the case of EGFR tyrosine kinase inhibitors based on the 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine scaffold, the presence of a 6-methylamino substituent was critical for high potency.[7] Analogs bearing weakly basic substituents attached through a secondary amine linkage at this position exhibited excellent water solubility and potent inhibition.[7]

Experimental Protocols

The biological activities of the compared cyanopyridine analogs were determined using a variety of in vitro assays. Below are representative experimental protocols for key assays mentioned in the literature.

PIM-1 Kinase Inhibition Assay: The inhibitory activity against PIM-1 kinase was evaluated using an in vitro kinase assay. The compounds were incubated with the PIM-1 enzyme, a substrate peptide, and ATP. The extent of substrate phosphorylation was measured, and the percentage of inhibition was calculated relative to a control without the inhibitor.[4]

PIKfyve Biochemical Assay: The inhibitory potency against PIKfyve was determined using a biochemical assay that measures the enzymatic activity of the kinase. The assay typically involves incubating the enzyme with the test compounds and a lipid substrate, followed by quantification of the phosphorylated product. IC50 values are then determined from dose-response curves.[5]

CDK9 Inhibition Assay: The CDK9 inhibitory activity was assessed using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the CDK9/cyclin T1 complex. The IC50 values were calculated from the concentration-dependent inhibition data.[6]

EGFR Tyrosine Kinase Inhibition Assay: The ability of compounds to inhibit the tyrosine phosphorylating action of EGF-stimulated full-length EGFR enzyme was evaluated. The assay measures the incorporation of phosphate from [γ-32P]ATP into a synthetic peptide substrate. IC50 values were determined from the concentration of compound required to inhibit the enzyme activity by 50%.[7]

Cell Viability Assay (MTT Assay): The cytotoxic effects of the compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were treated with various concentrations of the compounds for a specified period. The viability of the cells was then assessed by measuring the formation of formazan, which is proportional to the number of living cells.[4]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the logical relationships in SAR and the steps in experimental procedures, the following diagrams are provided.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity 3-Cyanopyridine 3-Cyanopyridine 6-Aryl/Heteroaryl 6-Aryl/Heteroaryl 3-Cyanopyridine->6-Aryl/Heteroaryl Substitution 3-Alkynyl 3-Alkynyl 3-Cyanopyridine->3-Alkynyl Substitution FusedRings Fused Rings (e.g., Quinazolinone) 3-Cyanopyridine->FusedRings Annulation Kinase_Inhibition Kinase Inhibition (PIM-1, PIKfyve, CDK9, EGFR) 6-Aryl/Heteroaryl->Kinase_Inhibition Influences 3-Alkynyl->Kinase_Inhibition Enhances FusedRings->Kinase_Inhibition Determines

Caption: Logical flow of SAR for cyanopyridine analogs.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Cyanopyridine Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Kinase Inhibition Assays Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell_Based_Assays Cell Viability/ Cytotoxicity Assays (MTT) Determine_IC50->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow for SAR studies.

References

The Impact of Solvent Systems on the Efficacy of 3-(Cyanomethyl)picolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis or biological assay. The efficacy of a compound like 3-(cyanomethyl)picolinonitrile, a versatile intermediate in the development of pharmaceuticals and agrochemicals, is intrinsically linked to the solvent system in which it is employed. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by representative experimental data and detailed protocols.

Performance in Different Solvent Systems: A Comparative Overview

The selection of an appropriate solvent is paramount for optimizing reaction yields, enhancing solubility, and ensuring the stability of reagents and products. While direct comparative studies on this compound are limited in publicly available literature, we can infer its behavior based on general principles of solvent chemistry and data from structurally related compounds.

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often favored for nucleophilic substitution reactions, such as the introduction of the nitrile group, due to their ability to solvate cations while leaving the nucleophile relatively free. For instance, the Kolbe nitrile synthesis, a common method for preparing nitriles, is known to perform particularly well in DMSO. In contrast, protic solvents like water and alcohols can solvate both the cation and the anion, which can sometimes hinder the reactivity of the nucleophile. However, for certain reactions, such as the cyanation of some heterocyclic compounds, aqueous systems have been shown to provide excellent yields.

To illustrate the potential impact of the solvent system on the synthesis of a cyanomethyl-containing heterocyclic compound, the following table presents representative data on the yield of a 3-cyanomethyl imidazo[1,2-a]pyridine derivative, a structurally analogous compound, using different reagents which implies different reaction conditions and solvent environments.

Reagent System (and implied solvent environment)Product Yield (%)
Ethylchloroformate (often used in aqueous or mixed aqueous/organic systems)~80
Other alkylchloroformates (reaction conditions may vary)30-70
Cyanation in Water75-85

Note: This data is for a structurally related compound and is intended to be illustrative of the significant impact the reaction environment can have on product yield.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in different solvent systems.

General Protocol for Determining the Solubility of this compound

This protocol describes a standard method for determining the solubility of an organic compound in various solvents.[1][2][3][4][5]

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, water, tetrahydrofuran (THF), ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent.

  • Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in each solvent, typically expressed in mg/mL or mol/L.

General Protocol for Evaluating the Effect of Solvent on Reaction Yield

This protocol outlines a general procedure to compare the yield of a reaction involving this compound in different solvent systems.

Materials:

  • This compound

  • Other reactants as required for the specific chemical transformation

  • A selection of organic solvents

  • Reaction vessels (e.g., round-bottom flasks)

  • Magnetic stirrers and stir bars

  • Heating/cooling system

  • Standard laboratory glassware for workup and purification

  • Analytical instruments for product characterization and quantification (e.g., NMR, GC-MS, HPLC)

Procedure:

  • Set up a series of identical reactions in parallel, with each reaction performed in a different solvent.

  • To each reaction vessel, add the same molar quantities of this compound and all other reactants.

  • Add the chosen solvent to each reaction vessel to achieve the same initial concentration of the limiting reagent.

  • Stir the reactions at a constant temperature for a predetermined period.

  • Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, HPLC).

  • Once the reactions are complete, quench them and perform an identical workup and purification procedure for each.

  • Isolate the final product from each reaction and determine its mass and purity.

  • Calculate the percentage yield for the reaction in each solvent.

Visualizing the Experimental Workflow and a Representative Signaling Pathway

To provide a clearer understanding of the experimental process and a potential biological context for cyanomethyl-containing compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Solvents B Prepare Reactant Solutions A->B C Run Parallel Syntheses B->C D Monitor Reaction Progress C->D E Workup & Purification D->E F Characterize & Quantify Product E->F G Compare Yields F->G

Caption: A generalized workflow for comparing the efficacy of a chemical reaction in different solvent systems.

While the specific signaling pathways modulated by this compound are not extensively documented, related cyanomethyl derivatives have been investigated for their role in inhibiting signaling cascades relevant to disease. For instance, certain cyanomethyl-containing compounds have been linked to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in immunity and cell growth.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Nuclear Translocation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->JAK Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: A simplified diagram of the JAK/STAT signaling pathway with a hypothetical inhibitory action of this compound.

References

A Comparative Guide to the Synthesis of 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic protocols for 3-(Cyanomethyl)picolinonitrile, a valuable building block in medicinal chemistry. Below, we present a validated synthetic pathway alongside a potential alternative, complete with detailed experimental procedures, quantitative data, and workflow visualizations to aid in your research and development endeavors.

Method 1: Multi-step Synthesis from 3-Picoline

This protocol outlines a comprehensive, multi-step synthesis starting from the readily available 3-picoline. The key transformations involve ammoxidation to introduce the nitrile group at the 2-position, followed by radical bromination of the methyl group and subsequent cyanation.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-2-pyridinecarbonitrile

A mixture of 3-picoline, ammonia, and oxygen is passed over a vanadium pentoxide/titanium dioxide catalyst at elevated temperatures. The reaction affords 3-methyl-2-pyridinecarbonitrile with a yield of approximately 75%.[1]

Step 2: Synthesis of 3-(Bromomethyl)picolinonitrile

To a solution of 3-methyl-2-pyridinecarbonitrile in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) is added, followed by a radical initiator like benzoyl peroxide. The mixture is refluxed until the starting material is consumed, yielding 3-(bromomethyl)picolinonitrile.

Step 3: Synthesis of this compound

The crude 3-(bromomethyl)picolinonitrile is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium cyanide is added. The reaction mixture is stirred at room temperature to facilitate the nucleophilic substitution. The final product, this compound, is then isolated and purified.

Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%)Reaction Time (h)
13-Methyl-2-pyridinecarbonitrile3-PicolineNH₃, O₂, V₂O₅/TiO₂ catalyst75>95Continuous flow
23-(Bromomethyl)picolinonitrile3-Methyl-2-pyridinecarbonitrileNBS, Benzoyl Peroxide--4-6
3This compound3-(Bromomethyl)picolinonitrileNaCN--2-4

Note: Yields and purity for steps 2 and 3 are dependent on specific reaction conditions and purification methods and would require experimental validation.

Synthetic Workflow

G A 3-Picoline B Ammoxidation (NH3, O2, V2O5/TiO2) A->B C 3-Methyl-2-pyridinecarbonitrile B->C D Radical Bromination (NBS, Benzoyl Peroxide) C->D E 3-(Bromomethyl)picolinonitrile D->E F Cyanation (NaCN) E->F G This compound F->G

Fig. 1: Synthetic pathway from 3-picoline.

Method 2: Alternative Approach via Pyridine N-Oxide

An alternative strategy for the synthesis of this compound can be envisioned starting from 3-cyanopyridine. This pathway involves the formation of a pyridine N-oxide, which activates the pyridine ring for subsequent functionalization.

Experimental Protocol

Step 1: Synthesis of 3-Cyanopyridine N-oxide

3-Cyanopyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form 3-cyanopyridine N-oxide.

Step 2: Introduction of the Cyanomethyl Group

The 3-cyanopyridine N-oxide can then undergo reaction with a suitable reagent to introduce the cyanomethyl group. One potential method involves the Reissert-Kaufmann reaction or a modification thereof, using a cyanide source and an activating agent.

Note: This proposed alternative route is based on established pyridine chemistry. The specific conditions and reagents for the introduction of the cyanomethyl group would necessitate experimental investigation and optimization.

Conceptual Workflow

G A 3-Cyanopyridine B Oxidation (e.g., H2O2/AcOH) A->B C 3-Cyanopyridine N-oxide B->C D Cyanomethylation (e.g., Modified Reissert Reaction) C->D E This compound D->E

Fig. 2: Alternative synthesis via N-oxide.

Comparison of Protocols

FeatureMethod 1: From 3-PicolineMethod 2: From 3-Cyanopyridine (Proposed)
Starting Material Readily available and inexpensive.Commercially available.
Number of Steps Three distinct steps.Potentially two main steps.
Key Reactions Ammoxidation, radical halogenation, nucleophilic substitution.N-oxidation, cyanomethylation.
Potential Challenges Control of selectivity in the ammoxidation and bromination steps.Optimization of the cyanomethylation step on the N-oxide.
Scalability Ammoxidation is an industrial process, suggesting good scalability.Dependent on the efficiency of the cyanomethylation reaction.

Conclusion

The multi-step synthesis from 3-picoline represents a more established and likely scalable approach for the preparation of this compound, leveraging known industrial processes. The proposed alternative via 3-cyanopyridine N-oxide offers a potentially shorter route, though it requires further experimental validation to determine its feasibility and efficiency. Researchers should consider factors such as starting material availability, scalability requirements, and synthetic capabilities when selecting a protocol.

References

A Comparative Guide to the Mass Spectrometry of 3-(Cyanomethyl)picolinonitrile and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted mass spectrometry data for 3-(Cyanomethyl)picolinonitrile against experimentally determined data for its structural analogs. Due to the limited availability of public experimental mass spectra for this compound, this document leverages established fragmentation principles and data from closely related compounds to offer a robust framework for the identification and characterization of picolinonitrile derivatives.

Introduction

This compound is a dinitrile derivative of pyridine, a structural motif of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such novel compounds. Understanding the fragmentation patterns is paramount for the unambiguous identification of the target molecule and its potential isomers or impurities. This guide compares the predicted mass spectral data of this compound with the experimental data of its key structural analogs: cyanopyridine isomers, a cyanopicoline isomer, and a cyanomethyl-substituted benzonitrile.

Predicted and Experimental Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the cyanomethyl group and fragmentation of the pyridine ring. The following tables summarize the predicted major mass-to-charge ratios (m/z) for this compound and compare them with the experimental data for its structural analogs.

Table 1: Comparison of Molecular Ion and Key Fragments

CompoundMolecular FormulaMolecular Weight (Da)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) C₈H₅N₃143.15143116, 103, 76
2-CyanopyridineC₆H₄N₂104.1110477, 51
3-CyanopyridineC₆H₄N₂104.1110477, 51
4-CyanopyridineC₆H₄N₂104.1110477, 51
5-Cyano-2-picolineC₇H₆N₂118.14118117, 91, 64
3-(Cyanomethyl)benzonitrileC₉H₆N₂142.16142115, 114

Table 2: Detailed Mass Spectrometry Data of Analog Compounds

Compoundm/z (Relative Intensity)
2-Cyanopyridine 104 (100), 77 (45), 51 (20)
3-Cyanopyridine 104 (100), 77 (50), 51 (25)
4-Cyanopyridine 104 (100), 77 (35), 51 (15)
5-Cyano-2-picoline 118 (100), 117 (95), 91 (20), 64 (15)
3-(Cyanomethyl)benzonitrile 142 (100), 115 (50), 114 (40)

Note: Relative intensities are approximate and can vary based on instrumentation and experimental conditions.

Interpretation of Fragmentation Patterns

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, primarily driven by the stability of the pyridine ring and the lability of the cyanomethyl side chain.

  • Molecular Ion Peak (m/z 143): The molecular ion is expected to be prominent, reflecting the stability of the aromatic pyridine ring.

  • Loss of HCN (m/z 116): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule. In this case, it could arise from the cyanomethyl group or the picolinonitrile moiety.

  • Loss of the Cyanomethyl Radical (m/z 103): Cleavage of the bond between the pyridine ring and the cyanomethyl group would result in the formation of a stable cyanopyridinyl cation.

  • Ring Fragmentation (m/z 76 and lower): Subsequent fragmentation of the pyridine ring would lead to smaller charged species, such as the ion at m/z 76, corresponding to the loss of HCN from the cyanopyridinyl cation.

The comparison with its analogs supports these predictions. The cyanopyridine isomers all show a strong molecular ion at m/z 104 and a significant fragment at m/z 77, corresponding to the loss of HCN.[1][2][3] 5-Cyano-2-picoline, with a methyl group, shows a strong M-1 peak (m/z 117), which is characteristic of alkyl-substituted aromatic rings.[4] 3-(Cyanomethyl)benzonitrile demonstrates the loss of an HCN-related fragment, leading to ions at m/z 115 and 114.[5]

Visualizing the Predicted Fragmentation

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

G Predicted Fragmentation of this compound M [C₈H₅N₃]⁺˙ m/z = 143 Molecular Ion F1 [C₇H₄N₂]⁺˙ m/z = 116 M->F1 - HCN F2 [C₆H₄N₂]⁺ m/z = 103 M->F2 - •CH₂CN F3 [C₅H₂N]⁺ m/z = 76 F2->F3 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for acquiring mass spectrometry data for compounds such as this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. For routine analysis, a single quadrupole or ion trap mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI) is typically used for volatile and thermally stable small molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed.

  • EI Parameters:

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

  • Sample Introduction: The sample can be introduced via a direct insertion probe for pure solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds to ensure separation from any impurities.

3. Data Analysis:

  • The acquired mass spectrum is processed using the instrument's software.

  • The molecular ion peak is identified to confirm the molecular weight of the compound.

  • The fragmentation pattern is analyzed and compared with predicted pathways and spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for structural confirmation.

Experimental Workflow

The following diagram outlines a typical workflow for the mass spectrometric analysis of a novel compound like this compound.

G General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 A1 Sample Introduction (GC or Probe) P2->A1 A2 Ionization (e.g., EI) A1->A2 A3 Mass Analysis A2->A3 A4 Detection A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predicted Data/Libraries D2->D3 D4 Structure Confirmation D3->D4

Caption: A typical workflow for mass spectrometric analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectral behavior of this compound based on a comparative analysis with its structural analogs. The predicted fragmentation patterns, supported by experimental data from similar compounds, offer valuable insights for researchers working on the synthesis and characterization of novel picolinonitrile derivatives. The provided experimental protocols and workflows serve as a practical starting point for the mass spectrometric analysis of these compounds, aiding in their unambiguous identification and facilitating further drug development and scientific research.

References

A Head-to-Head Battle of Nitriles: Benchmarking 3-(Cyanomethyl)picolinonitrile Against Benzyl Cyanide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of two nitrile-containing compounds: the emerging heterocyclic building block, 3-(cyanomethyl)picolinonitrile, and the well-established aromatic workhorse, benzyl cyanide. By examining their reactivity, performance in key synthetic transformations, and physicochemical properties, supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

The primary distinction between this compound and benzyl cyanide lies in their aromatic systems. The presence of the electron-withdrawing pyridine ring in this compound is anticipated to significantly influence the acidity of its α-protons compared to the phenyl ring of benzyl cyanide. This difference in acidity is a key determinant of their reactivity in crucial carbon-carbon bond-forming reactions.

FeatureThis compoundBenzyl Cyanide
Structure Contains a picolinonitrile ring attached to the cyanomethyl group.Contains a phenyl ring attached to the cyanomethyl group.
Molecular Weight 143.14 g/mol 117.15 g/mol [1]
Appearance Not explicitly found, likely a solid or oil.Colorless oily liquid[1]
Boiling Point Not explicitly found for the picolinonitrile. (3-(Cyanomethyl)pyridine: 275.4 °C)[2]233-234 °C[1]
Melting Point Not explicitly found.-24 °C[1]
α-Proton Acidity (pKa) Not experimentally determined. Expected to be more acidic than benzyl cyanide due to the electron-withdrawing nature of the picolinonitrile ring.~21.9 (in DMSO)
Key Reactive Site Active methylene group (α-protons).Active methylene group (α-protons).[1]

Reactivity and Performance in Key Synthetic Transformations

The "active methylene unit" in both molecules is the focal point of their synthetic utility, readily participating in a variety of base-mediated reactions to form new carbon-carbon bonds.[1]

Acidity of α-Protons and Carbanion Stability

The stability of the resulting carbanion is also a crucial consideration. The carbanion of benzyl cyanide is stabilized by resonance delocalization of the negative charge onto the phenyl ring. The carbanion of this compound would be similarly stabilized by delocalization into the picolinonitrile ring system. The presence of the nitrogen atom in the pyridine ring and the additional cyano group likely provides enhanced stabilization of the negative charge through inductive and resonance effects.

Alkylation Reactions

Alkylation of the α-carbon is a fundamental transformation for both molecules, enabling the introduction of various substituents and the construction of more complex molecular frameworks.

Benzyl Cyanide: Alkylation of benzyl cyanide is a well-established and widely used reaction in organic synthesis. Due to its moderate α-proton acidity, strong bases such as sodium amide or sodium ethoxide are typically employed for deprotonation. The resulting nucleophilic carbanion readily reacts with a variety of electrophiles, including alkyl halides and epoxides.

This compound: While specific, detailed experimental protocols for the alkylation of this compound are not extensively reported, its anticipated higher acidity suggests that milder bases, such as potassium carbonate or even organic bases like DBU, might be sufficient to effect deprotonation. This could be advantageous when working with base-sensitive substrates. The resulting substituted picolinonitrile derivatives are valuable intermediates in the synthesis of multi-substituted pyridines, which are prevalent scaffolds in medicinal chemistry.

Hydrolysis

The nitrile functionality in both compounds can be hydrolyzed to yield either an amide or a carboxylic acid, depending on the reaction conditions.

Benzyl Cyanide: The hydrolysis of benzyl cyanide to phenylacetic acid is a standard laboratory and industrial process, typically achieved by heating with strong aqueous acid (e.g., sulfuric acid or hydrochloric acid) or base (e.g., sodium hydroxide).[1][3] Careful control of reaction conditions can allow for the isolation of the intermediate, phenylacetamide.

This compound: The hydrolysis of this compound would be expected to proceed in a similar manner to afford 3-(carboxymethyl)picolinamide or 3-(carboxymethyl)picolinic acid. The pyridine nitrogen may be protonated under acidic conditions, which could influence the reaction rate. The presence of two nitrile groups offers the potential for selective hydrolysis, although controlling this selectivity could be challenging.

Experimental Protocols

Detailed experimental procedures for reactions involving benzyl cyanide are widely available in the chemical literature and standard organic synthesis textbooks. For this compound, while specific protocols for direct comparison are scarce, the following represents a general approach to key transformations based on the reactivity of related compounds.

General Procedure for Alkylation of Benzyl Cyanide

To a solution of benzyl cyanide (1.0 eq.) in a suitable solvent (e.g., THF, DMF) at a specified temperature (e.g., 0 °C or room temperature) is added a base (e.g., NaH, LDA, NaOEt; 1.0-1.2 eq.) portion-wise. The reaction mixture is stirred for a period to allow for complete carbanion formation. The electrophile (e.g., alkyl halide; 1.0-1.2 eq.) is then added, and the reaction is stirred until completion (monitored by TLC or GC-MS). The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH4Cl solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by an appropriate method (e.g., distillation or column chromatography).

Proposed General Procedure for Alkylation of this compound

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, DBU; 1.2-2.0 eq.). The mixture is stirred at room temperature or elevated temperature, and the electrophile (e.g., alkyl halide; 1.0-1.2 eq.) is added. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Acidic Hydrolysis of Nitriles

The nitrile (1.0 eq.) is suspended in an aqueous solution of a strong acid (e.g., 6M HCl or 50% H2SO4). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the carboxylic acid.

Logical Workflow for Reagent Selection

Reagent_Selection start Define Synthetic Target & Required Transformation reactivity_needed Assess Required Reactivity start->reactivity_needed base_sensitivity Substrate Base Sensitivity? reactivity_needed->base_sensitivity reagent_A This compound (Higher α-proton acidity) base_sensitivity->reagent_A Yes reagent_B Benzyl Cyanide (Well-established reactivity) base_sensitivity->reagent_B No mild_base Use Milder Base (e.g., K2CO3) reagent_A->mild_base end Select Optimal Reagent reagent_A->end strong_base Use Stronger Base (e.g., NaH, LDA) reagent_B->strong_base reagent_B->end heterocycle_target Target Molecule Contains a Pyridine Moiety? mild_base->heterocycle_target strong_base->heterocycle_target heterocycle_target->reagent_A Yes heterocycle_target->reagent_B No

Caption: A decision-making workflow for selecting between this compound and benzyl cyanide.

Synthetic Utility in Drug Discovery

Both benzyl cyanide and pyridine-containing acetonitriles are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs).

Benzyl Cyanide is a key starting material for a wide range of pharmaceuticals, including analgesics, stimulants, and anticonvulsants. Its versatility in forming C-C bonds has cemented its role in the construction of complex drug scaffolds.

This compound serves as a precursor to substituted pyridines, a privileged scaffold in medicinal chemistry. The pyridine ring can act as a bioisostere for a phenyl ring, offering opportunities to modulate physicochemical properties such as solubility and metabolic stability. Furthermore, the nitrogen atom can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. The presence of two nitrile groups also provides multiple points for further functionalization, allowing for the rapid generation of diverse compound libraries for screening.

Conclusion

Benzyl cyanide is a well-understood and highly versatile reagent with a vast body of literature supporting its use in a multitude of synthetic applications. Its predictable reactivity makes it a reliable choice for many synthetic campaigns.

This compound, while less extensively studied, presents intriguing possibilities for synthetic chemists, particularly in the realm of medicinal chemistry. Its anticipated enhanced α-proton acidity could enable the use of milder reaction conditions, expanding its compatibility with sensitive functional groups. The resulting picolinonitrile products are valuable building blocks for the synthesis of complex pyridine-containing molecules with potential biological activity.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including the desired final scaffold, the presence of other functional groups, and the need for specific physicochemical properties. As more research is conducted on the reactivity and applications of this compound, it is poised to become an increasingly valuable tool in the synthetic chemist's arsenal for the development of novel therapeutics. Further experimental studies directly comparing the performance of these two reagents under identical conditions are warranted to fully elucidate their relative advantages and disadvantages.

References

Safety Operating Guide

Safe Disposal of 3-(Cyanomethyl)picolinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 3-(Cyanomethyl)picolinonitrile is critical to ensure laboratory safety and environmental protection. This compound must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should it be released into the environment or disposed of in standard laboratory drains.

This guide provides detailed procedures for the safe and compliant disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield (EN 166)
Hand Protection Protective gloves (e.g., nitrile rubber)
Body Protection Laboratory coat, protective clothing

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed and approved waste disposal company. The following steps outline the process for preparing the chemical waste for collection.

  • Segregation of Waste:

    • Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.

    • This includes any contaminated materials such as personal protective equipment (gloves, etc.), weighing papers, and empty containers.

  • Waste Container Selection and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "5912-34-5"

      • Associated hazard symbols (e.g., harmful, irritant).

  • Contaminated Material Handling:

    • Disposable Materials: All disposable items that have come into contact with this compound, such as gloves and weighing boats, must be collected in a designated, sealed plastic bag and disposed of as hazardous waste.

    • Non-Disposable Materials: Any reusable lab equipment must be decontaminated by triple-rinsing with an appropriate solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all local and institutional guidelines for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Chemical Waste and Contaminated Materials ppe->segregate container Select & Label Hazardous Waste Container segregate->container disposable Collect Contaminated Disposable Materials segregate->disposable Disposable nondisposable Triple-Rinse Contaminated Non-Disposable Equipment segregate->nondisposable Non-Disposable store Store Sealed Container in Designated Area container->store disposable->store collect_rinsate Collect Rinsate as Hazardous Waste nondisposable->collect_rinsate collect_rinsate->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound before handling and disposal.

Personal protective equipment for handling 3-(Cyanomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Cyanomethyl)picolinonitrile. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound should be treated as highly toxic due to the presence of the cyanide group.

I. Immediate Safety and Handling Precautions

All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] A designated area for working with cyanide compounds should be clearly marked with appropriate hazard warnings.[1] Never work alone when handling this compound.[1][3]

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves.[1][3] Regularly inspect for tears or punctures and replace immediately if compromised.
Eyes/Face Safety Goggles and Face ShieldUse chemical safety goggles that provide a complete seal around the eyes.[1][2] A face shield must be worn in situations with a splash hazard.[1]
Body Laboratory CoatA flame-retardant lab coat should be worn and fully fastened.[1] For larger quantities, a chemical-resistant apron is also recommended.
Feet Closed-toe ShoesWear fully enclosed, chemical-resistant footwear.[3][4]
Respiratory As neededWhile handling in a fume hood should be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and cyanides should be available for emergency situations.

II. Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[1][3] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within the fume hood to contain any dust or particles.[1]

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as these can react to produce toxic gases or other hazardous byproducts.[5]

  • Post-Procedure: Upon completion of work, decontaminate all surfaces and equipment. A pH 10 buffer solution followed by a 10% bleach solution is recommended for cleaning surfaces contaminated with cyanide compounds.[1][2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6]

III. Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately remove all contaminated clothing.[1][7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.[2][3]
Inhalation Move the affected person to fresh air immediately.[5][8] If breathing is difficult or has stopped, administer medical oxygen if trained to do so.[7][9] Do not perform mouth-to-mouth resuscitation.[1][7] Call for immediate medical assistance.[3]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[8][10] Seek immediate medical attention.[5]
Spill For small spills within a fume hood, use an absorbent pad with a pH 10 buffer solution to wipe up the material.[2] For larger spills, evacuate the area and contact emergency services.[1][9]

IV. Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Solid and liquid cyanide-containing wastes must be stored in separate, clearly labeled, and dedicated hazardous waste containers.[1]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[11]

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for waste pickup.[1]

V. Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh handle_reaction Set Up Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_segregate Segregate Cyanide Waste cleanup_ppe->disposal_segregate disposal_label Label Hazardous Waste Container disposal_segregate->disposal_label disposal_request Request EH&S Pickup disposal_label->disposal_request

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.